4-Chloro-2-isopropoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-chloro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(11)3-4-8(9)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSWKJVDNWHFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681707 | |
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-04-0 | |
| Record name | B-[4-Chloro-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-Chloro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected analytical characterization for 4-Chloro-2-isopropoxyphenylboronic acid, a potentially valuable building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific literature on this exact molecule, this guide outlines a robust and well-established synthetic methodology based on analogous compounds.
Introduction
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, incorporates a synthetically versatile chlorine atom and an isopropoxy group, which can influence the electronic properties and steric environment of the molecule. These features make it an attractive intermediate for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1]
Proposed Synthesis
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate.[2] This approach is particularly suitable for directing the borylation to a specific position on the aromatic ring. The proposed synthesis of this compound starts from the commercially available 1-chloro-3-isopropoxybenzene.
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Proposed synthesis workflow for this compound.
The following is a detailed, step-by-step experimental protocol for the proposed synthesis:
Materials:
-
1-Chloro-3-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-chloro-3-isopropoxybenzene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Characterization Data (Predicted)
The following tables summarize the expected characterization data for this compound based on the analysis of structurally similar compounds.
| Property | Predicted Value | Reference Compounds |
| Molecular Formula | C₉H₁₂BClO₃ | - |
| Molecular Weight | 214.45 g/mol | - |
| Appearance | White to off-white solid | [3] |
| Melting Point | 150-160 °C | [4] |
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference Spectra |
| ~7.6 | d | 1H | Ar-H | [5][6] |
| ~7.2 | dd | 1H | Ar-H | [5][6] |
| ~7.0 | d | 1H | Ar-H | [5][6] |
| ~4.6 | sept | 1H | -OCH(CH₃)₂ | - |
| ~1.3 | d | 6H | -OCH(CH₃)₂ | - |
| ~8.2 | s (broad) | 2H | -B(OH)₂ | [5][6] |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment | Reference Spectra |
| ~158 | Ar-C-O | [7] |
| ~138 | Ar-C | [7] |
| ~135 | Ar-C-Cl | [7] |
| ~125 | Ar-C | [7] |
| ~118 | Ar-C | [7] |
| ~115 (broad) | Ar-C-B | [7] |
| ~72 | -OCH(CH₃)₂ | - |
| ~22 | -OCH(CH₃)₂ | - |
FT-IR (Fourier-Transform Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference Data |
| ~3300-3500 | Broad | O-H stretch (boronic acid) | [8][9] |
| ~2980 | Medium | C-H stretch (aliphatic) | [9] |
| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) | [9] |
| ~1350 | Strong | B-O stretch | [8] |
| ~1250 | Strong | C-O stretch (aryl ether) | [8] |
| ~1090 | Medium | C-Cl stretch | [9] |
Mass Spectrometry (MS)
| m/z (Mass-to-Charge Ratio) | Predicted Ion |
| 214.05 | [M]⁺ |
| 196.04 | [M - H₂O]⁺ |
| 172.04 | [M - C₃H₆]⁺ |
Logical Relationships in Characterization
The interpretation of the spectroscopic data follows a logical workflow to confirm the structure of the synthesized compound.
Caption: Logical workflow for structural confirmation using spectroscopic data.
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined lithiation-borylation protocol is a reliable and high-yielding method for the preparation of such arylboronic acids. The predicted characterization data, based on analogous compounds, offers a solid benchmark for researchers to verify the successful synthesis of the target molecule. This compound holds promise as a versatile building block for the development of novel chemical entities in various fields of chemical research.
References
- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 4-Chloro-2-fluorophenylboronic acid(160591-91-3) 1H NMR [m.chemicalbook.com]
- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Guide: 4-Chloro-2-isopropoxyphenylboronic acid and Its Analogs
Disclaimer: Publicly available scientific data for 4-Chloro-2-isopropoxyphenylboronic acid is limited. This guide provides a comprehensive overview of its predicted properties and discusses the well-documented physical, chemical, and biological characteristics of closely related analogs, such as (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid and (4-Chloro-2-ethoxyphenyl)boronic acid. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction
Substituted phenylboronic acids are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their utility primarily stems from their role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. This capability has made them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The presence of chloro and isopropoxy substituents on the phenyl ring, as in the case of this compound, is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity.
Physical and Chemical Properties
Table 1: General Properties of 4-Chloro-2-alkoxyphenylboronic Acid Analogs
| Property | (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid | 4-Chlorophenylboronic acid |
| CAS Number | Not available | 850568-80-8[3] | 1679-18-1[1] |
| Molecular Formula | C₁₀H₁₄BClO₃[4] | C₈H₁₀BClO₃[3] | C₆H₆BClO₂[1] |
| Appearance | - | - | White or off-white crystalline powder[5] |
Table 2: Physicochemical Data of 4-Chloro-2-alkoxyphenylboronic Acid Analogs
| Property | (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | (4-Chloro-2-ethoxyphenyl)boronic acid | 4-Chlorophenylboronic acid |
| Molecular Weight ( g/mol ) | 228.48[4] | 200.43[3] | 156.37[1] |
| Melting Point (°C) | - | 154-158[3] | 218-219[1] |
| Boiling Point (°C) at 760 mmHg | - | 354.7[3] | 295.4 (Predicted)[5] |
| Density (g/cm³) | - | 1.27[3] | 1.193[1] |
| Flash Point (°C) | - | 168.3[3] | 132.4[1] |
| pKa | - | - | 8.39 (Predicted)[5] |
| Solubility | - | - | Soluble in DMSO, certain solubility in water, insoluble in ether solvents.[5] |
Experimental Protocols
The synthesis of substituted phenylboronic acids typically involves the reaction of a corresponding aryl halide or organolithium species with a borate ester, followed by hydrolysis.
General Synthesis of Substituted Phenylboronic Acids
A common method for the synthesis of 4-chloro-substituted phenylboronic acids involves the lithiation of a substituted chlorobenzene followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.[6]
Materials:
-
Substituted 1,4-dichlorobenzene or 1-bromo-4-chlorobenzene derivative
-
n-Butyllithium (n-BuLi) or other organolithium reagent
-
Triisopropyl borate or trimethyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the substituted aryl halide in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.
-
Slowly add n-butyllithium to the cooled solution while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.
-
In a separate flask, dissolve triisopropyl borate in anhydrous THF and cool to -78 °C.
-
Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, while maintaining the temperature at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding aqueous HCl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization.[7]
Caption: General workflow for the synthesis of substituted phenylboronic acids.
Applications in Drug Discovery and Development
Phenylboronic acids are crucial in drug discovery due to their versatile reactivity in forming stable covalent bonds with biological targets and their utility in constructing complex molecular scaffolds.[2]
-
Suzuki-Miyaura Cross-Coupling: This is the most prominent application, enabling the synthesis of biaryl structures which are common motifs in many drug molecules.[1] The chloro- and alkoxy-substituents can be used to modulate the electronic properties of the resulting biaryl system or to provide handles for further functionalization.
-
Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog inhibitor for serine proteases and other enzymes.
-
Bioconjugation and Sensors: These compounds are utilized in bioconjugation techniques and for the development of chemical sensors due to their ability to form stable complexes with diols, which are present in many biomolecules.[2]
Caption: Role of substituted phenylboronic acids in Suzuki-Miyaura coupling.
Reactivity and Stability
-
Reactivity: Phenylboronic acids are generally stable, crystalline solids.[5] Their reactivity in cross-coupling reactions is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the isopropoxy group in this compound would have a combined effect on the reactivity of the boronic acid.
-
Stability: Commercially available arylboronic acids can contain boroximes (anhydride trimers), which may be less reactive in certain applications. Recrystallization from water is often recommended to ensure the purity of the boronic acid.[7] They should be stored in a dry, dark place at room temperature.[5]
Safety and Handling
Based on the safety data for analogous compounds, 4-Chloro-2-alkoxyphenylboronic acids should be handled with care.
-
Hazards: These compounds are often classified as irritants and may cause skin, eye, and respiratory tract irritation. They can be harmful if swallowed or inhaled.
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Spectral Data Interpretation
While specific spectra for this compound are not available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the isopropoxy group, and the boronic acid protons.
-
Aromatic Protons (Ar-H): Signals would be expected in the aromatic region (typically δ 7.0-8.0 ppm), with splitting patterns determined by the substitution on the phenyl ring.
-
Isopropoxy Group (-OCH(CH₃)₂): A septet for the methine proton and a doublet for the two methyl groups would be anticipated.
-
Boronic Acid Protons (-B(OH)₂): A broad singlet, which may be exchangeable with D₂O.
Conclusion
This compound, as a member of the substituted phenylboronic acid family, holds significant potential as a versatile building block in organic synthesis, particularly for applications in drug discovery and materials science. While direct experimental data for this specific compound is scarce, the properties and reactivity of its close analogs provide a solid foundation for its anticipated chemical behavior. Researchers interested in utilizing this compound should consider the general synthetic and purification protocols outlined for related boronic acids and adhere to the recommended safety precautions. The continued exploration of novel substituted boronic acids is expected to further expand the toolkit available to medicinal and synthetic chemists.
References
- 1. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid | C10H14BClO3 | CID 177684042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]
- 6. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
CAS number for 4-Chloro-2-isopropoxyphenylboronic acid
An in-depth technical guide on 4-Chloro-2-isopropoxyphenylboronic acid and its analogs for researchers, scientists, and drug development professionals.
Introduction
A specific CAS (Chemical Abstracts Service) number for this compound could not be definitively identified in a comprehensive search of publicly available chemical databases. This may suggest that the compound is novel, not widely commercially available, or indexed under a different nomenclature. However, this guide will focus on a closely related and well-documented analog, 4-Chloro-2-methoxyphenylboronic acid (CAS No. 762287-57-0) , as a representative member of this chemical class.[1] This compound shares key structural features and functionalities, making it a relevant case study for understanding the synthesis, properties, and applications of substituted phenylboronic acids in research and drug discovery.
Substituted phenylboronic acids are versatile reagents in organic chemistry, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2][3] These reactions are fundamental in the synthesis of biaryl and poly-aryl structures, which are common motifs in many pharmaceutical agents.[4][5] The presence of a chloro-substituent and an alkoxy group on the phenyl ring, as seen in 4-Chloro-2-methoxyphenylboronic acid, provides specific steric and electronic properties that can be exploited for targeted synthesis.[2]
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of 4-Chloro-2-methoxyphenylboronic acid. This data is essential for its handling, reaction setup, and characterization.
| Property | Value | Reference |
| CAS Number | 762287-57-0 | [1] |
| Molecular Formula | C₇H₈BClO₃ | [1] |
| Molecular Weight | 186.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | [1] |
| Melting Point | 145-150 °C |
Experimental Protocols: Synthesis and Application
A common application of 4-Chloro-2-methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. Below is a representative experimental protocol for such a reaction.
Objective: To synthesize 2-(4-chloro-2-methoxyphenyl)pyridine via a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chloro-2-methoxyphenylboronic acid (1.0 equiv)
-
2-Bromopyridine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-Chloro-2-methoxyphenylboronic acid, 2-bromopyridine, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Stir the reaction mixture at 80-90 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-(4-chloro-2-methoxyphenyl)pyridine.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizing Chemical Processes
The following diagrams illustrate the logical flow of a Suzuki-Miyaura coupling reaction and a general workflow for drug discovery utilizing boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized workflow for drug discovery using boronic acids.
Conclusion
While the specific compound this compound is not readily documented, the study of its close analog, 4-Chloro-2-methoxyphenylboronic acid, provides valuable insights for researchers in organic synthesis and medicinal chemistry. The methodologies and applications discussed herein are broadly applicable to this class of reagents. The continued exploration of novel boronic acids is a promising avenue for the discovery of new therapeutic agents.[6][7] The unique electronic and steric properties imparted by the substituents on the phenyl ring make these compounds powerful tools in the design and synthesis of complex organic molecules.
References
- 1. scbt.com [scbt.com]
- 2. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. mdpi.com [mdpi.com]
Solubility of 4-Chloro-2-isopropoxyphenylboronic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-2-isopropoxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document focuses on providing a framework for researchers to determine its solubility. This guide details established experimental protocols and discusses the general solubility trends of structurally related boronic acids. Furthermore, it includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction to this compound
This compound is a substituted phenylboronic acid of significant interest in organic synthesis, particularly as a building block in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The substituents on the phenyl ring—a chloro group and an isopropoxy group—influence the molecule's polarity, steric hindrance, and electronic properties, which in turn affect its reactivity and physicochemical properties, including solubility.
A thorough understanding of the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Expected Solubility Trends
It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[4] This equilibrium can be influenced by the solvent and may affect solubility measurements.[3]
Experimental Protocols for Solubility Determination
Several methods can be employed to determine the solubility of a compound like this compound. Two common and reliable techniques are the dynamic (polythermal) method and the thermodynamic (shake-flask) method.
The dynamic method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[2][5] This method is based on observing the disappearance of turbidity of a solid-liquid mixture as the temperature is slowly increased.[4][5]
Materials and Equipment:
-
This compound
-
Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, tetrahydrofuran)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector for turbidity measurement
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.[5]
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture. The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[5]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored.[2][5]
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the solubility temperature for that specific composition.[5]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[5]
The shake-flask method is a widely used technique for determining thermodynamic solubility at a constant temperature.[6]
Materials and Equipment:
-
This compound
-
A series of vials with screw caps
-
Selected organic solvents
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. It is crucial that excess solid remains at the end of the equilibration period.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved solid.
-
Concentration Analysis: Analyze the concentration of the solute in the filtrate using a suitable analytical method.
-
Data Reporting: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation
As specific quantitative solubility data for this compound is not available, a table of expected qualitative solubility is presented below based on the general behavior of substituted phenylboronic acids. Researchers are encouraged to use the experimental protocols outlined above to generate quantitative data for their specific applications.
| Solvent Class | Solvent Example | Expected Qualitative Solubility |
| Alcohols | Methanol, Ethanol | High |
| Ethers | Tetrahydrofuran | High |
| Ketones | Acetone | High |
| Esters | Ethyl Acetate | Moderate to High |
| Halogenated | Dichloromethane | Moderate |
| Aromatic | Toluene | Low to Moderate |
| Hydrocarbons | Hexane | Low |
Visualizations
To further aid researchers, the following diagrams illustrate a typical experimental workflow for solubility determination and a key synthetic application of this compound.
Caption: Experimental workflow for the dynamic method of solubility determination.
Caption: A simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While specific quantitative solubility data for this compound is not extensively published, a strong predictive framework can be established based on the behavior of analogous boronic acids. This guide provides the foundational knowledge and detailed experimental procedures necessary for researchers to determine the precise solubility of this compound in various organic solvents. Such data is critical for optimizing its use in organic synthesis and for the development of new chemical entities in the pharmaceutical and materials science industries.
References
Technical Guide: Spectroscopic Analysis of 4-Chloro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Chloro-2-isopropoxyphenylboronic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of its chemical structure and comparison with similar molecules. It also includes comprehensive, generalized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
The following tables summarize the predicted NMR and mass spectrometry data for this compound. These predictions are based on standard chemical shift values, fragmentation patterns, and isotopic distributions.
Predicted ¹H NMR Data
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | d | 1H | Ar-H (ortho to B(OH)₂) |
| ~7.3-7.5 | dd | 1H | Ar-H (ortho to Cl) |
| ~6.9-7.1 | d | 1H | Ar-H (ortho to O-iPr) |
| ~4.5-4.7 | sept | 1H | O-CH (CH₃)₂ |
| ~1.3-1.5 | d | 6H | O-CH(CH₃ )₂ |
| ~5.0-6.0 | br s | 2H | B(OH )₂ |
Predicted ¹³C NMR Data
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~160-165 | C -O-iPr |
| ~135-140 | C -Cl |
| ~130-135 | Ar-C H |
| ~120-125 | Ar-C H |
| ~115-120 | Ar-C H |
| ~110-115 | C -B(OH)₂ |
| ~70-75 | O-C H(CH₃)₂ |
| ~20-25 | O-CH(C H₃)₂ |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI)
| m/z (Mass-to-Charge Ratio) | Predicted Ion | Notes |
| 214.05 | [M+H]⁺ | Calculated for C₉H₁₃B³⁵ClO₃⁺ |
| 216.05 | [M+H]⁺ | Isotopic peak for C₉H₁₃B³⁷ClO₃⁺, approximately 32% of the intensity of the M peak. |
| 197.05 | [M-OH]⁺ | Loss of a hydroxyl group. |
| 172.06 | [M-C₃H₆]⁺ | Loss of propene from the isopropoxy group. |
| 155.03 | [M-C₃H₆-OH]⁺ | Subsequent loss of a hydroxyl group. |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring NMR and mass spectrometry data for boronic acid compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent may be critical, as boronic acids can form boroxines (anhydrides) which can complicate spectra; using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can often provide cleaner spectra.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to the specific solvent and sample.
-
Set the acquisition parameters for ¹H NMR:
-
Pulse sequence: Standard single pulse (zg30 or similar).
-
Spectral width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition time: 2-4 seconds.
-
Relaxation delay: 1-5 seconds.
-
Number of scans: 16-64, depending on sample concentration.
-
-
Set the acquisition parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral width: Approximately 250 ppm, centered around 125 ppm.
-
Acquisition time: 1-2 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
From the stock solution, prepare a dilute solution for analysis, typically in the range of 1-10 µg/mL, in a solvent compatible with the mass spectrometer's ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ESI).
-
-
Instrument Setup (LC-MS):
-
Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument for high-resolution mass analysis).
-
Set up an appropriate HPLC method for separation (if required) or use direct infusion. For direct infusion, the sample solution is introduced directly into the mass spectrometer's ion source via a syringe pump.
-
Set the mass spectrometer parameters for ESI:
-
Ionization mode: Positive or negative, depending on the analyte. Boronic acids can often be observed in both modes.
-
Capillary voltage: Typically 3-5 kV.
-
Nebulizing gas pressure: Set according to manufacturer recommendations.
-
Drying gas flow and temperature: Optimized to ensure efficient desolvation.
-
Mass range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum. For high-resolution instruments, ensure the mass accuracy is within an acceptable range (typically <5 ppm) by using an internal or external calibrant.
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).
-
Examine the isotopic pattern, which is characteristic for chlorine-containing compounds (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain structural information.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the predicted fragmentation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Predicted fragmentation pathway in mass spectrometry.
safety, handling, and storage of 4-Chloro-2-isopropoxyphenylboronic acid
An In-depth Technical Guide on the Safety, Handling, and Storage of 4-Chloro-2-isopropoxyphenylboronic Acid
Introduction
This compound is a specialized organic compound used in scientific research, particularly as a building block in organic synthesis. Its utility in forming carbon-carbon bonds, most notably in Suzuki-Miyaura cross-coupling reactions, makes it a valuable reagent for drug development professionals and researchers. This guide provides comprehensive information on its safe handling, storage, and disposal.
Hazard Identification and Classification
Table 1: GHS Hazard Classification Summary for Similar Phenylboronic Acids
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][5][6][7] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation.[1][5] |
Hazard Pictograms:
Safe Handling and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to laboratory safety protocols and the use of appropriate personal protective equipment to prevent exposure.[8]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][5][8] For procedures that may generate dust, a fume hood is recommended.[8]
-
Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
Table 2: Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Tight-sealing safety goggles or safety glasses with side-shields (European standard - EN 166).[5] | To protect eyes from dust particles and splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves or other appropriate protective gloves.[5] | To prevent skin contact and irritation.[6] |
| Body Protection | Laboratory coat or long-sleeved clothing.[5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator. | To be used when handling large quantities or when dust formation is likely to exceed exposure limits.[5] |
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1][9] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothes and shoes. If skin irritation occurs, get medical advice/attention.[5][6][9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][6][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell.[2][9] |
Storage and Stability
Proper storage is crucial to maintain the integrity and stability of this compound.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][5][6] Some boronic acids benefit from refrigerated storage to maintain quality.[8] The compound may be light-sensitive, so storing it in a dark place is recommended.[1][6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][9]
-
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), oxides of boron, and hydrogen chloride.[5]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative. This protocol should be adapted and optimized for specific substrates and reaction scales. The Suzuki coupling reaction is a well-established method for synthesizing biphenyl compounds.[10]
Materials
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, acetonitrile/water mixture)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure
-
In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (0.01-0.05 equivalents).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC/LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biphenyl compound.
Visualizations
Safe Handling and Storage Workflow
Caption: Workflow for Safe Handling and Storage.
Hazard Mitigation Strategy
Caption: Hazard and Mitigation Relationship.
References
- 1. aaronchem.com [aaronchem.com]
- 2. keyorganics.net [keyorganics.net]
- 3. staging.keyorganics.net [staging.keyorganics.net]
- 4. staging.keyorganics.net [staging.keyorganics.net]
- 5. fishersci.es [fishersci.es]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-2-isopropoxyphenylboronic Acid: Synthesis, Commercial Availability of Precursors, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-isopropoxyphenylboronic acid, a potentially valuable building block in medicinal chemistry and materials science. Due to its limited commercial availability, this document focuses on a proposed synthetic pathway, identification of commercial suppliers for key precursors, and detailed, adaptable experimental protocols for its synthesis and subsequent application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
Direct commercial suppliers for this compound are not readily identifiable, suggesting it is a novel or niche compound. However, the key precursors and reagents required for its synthesis are commercially available.
Table 1: Commercial Availability of Key Precursors and Reagents
| Compound | Supplier(s) | Typical Purity | Available Quantities |
| 1-Chloro-3-isopropoxybenzene | ChemicalBook | 98% (HPLC) | 50g, 100g, 500g, 1kg |
| AOBChem | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g | |
| Bis(pinacolato)diboron | Apollo Scientific | >98% | 25g, 100g, 500g, 1kg, 5kg |
| Simson Pharma | High Purity | Inquire for details | |
| Spectrum Chemical | - | 25g | |
| Tokyo Chemical Industry (TCI) | >98.0% | 5g, 25g, 100g, 500g | |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Yurui Chemical | High Purity | Inquire for details |
| Apollo Scientific | >98% | 1g, 5g, 25g | |
| Sigma-Aldrich | - | Inquire for details | |
| Echemi | 99% | Inquire for details |
Proposed Synthetic Pathway
A plausible and efficient route to this compound is proposed, commencing from the commercially available precursor, 1-chloro-3-isopropoxybenzene. The synthesis involves a Miyaura borylation reaction.
Initial Reactivity Screening of 4-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected initial reactivity of 4-chloro-2-isopropoxyphenylboronic acid, a versatile building block in modern organic synthesis. Due to its structural motifs—a chlorinated aromatic ring, an isopropoxy group, and a boronic acid moiety—this compound is a valuable substrate for a range of palladium-catalyzed cross-coupling reactions. This document outlines its anticipated reactivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings, provides detailed experimental protocols for these reactions, and discusses the general stability and handling of arylboronic acids. The guide is intended to serve as a foundational resource for researchers utilizing this compound in the synthesis of complex organic molecules, particularly in the context of pharmaceutical and materials science research.
Introduction to this compound
This compound is a trifunctional organic compound featuring a boronic acid group, a chloro substituent, and an isopropoxy ether on a phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of highly substituted biaryl compounds and other complex architectures. The boronic acid functionality serves as a key handle for palladium-catalyzed cross-coupling reactions, while the chloro and isopropoxy groups can be used to modulate the electronic properties and steric hindrance of the molecule, as well as providing sites for further functionalization.
General Properties:
| Property | Value |
| Molecular Formula | C₉H₁₂BClO₃ |
| Molecular Weight | 214.45 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Soluble in many organic solvents such as methanol, ethanol, and acetone. |
Predicted Reactivity Profile
The reactivity of this compound is primarily dictated by the boronic acid group, which readily participates in transmetalation with palladium catalysts. The electronic nature of the aromatic ring, influenced by the electron-withdrawing chloro group and the electron-donating isopropoxy group, will affect the rate and efficiency of these coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1] It is anticipated that this compound will be an excellent substrate for this reaction, allowing for the synthesis of a wide array of biaryl compounds.
The general mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[2] While this reaction typically involves an aryl halide as the electrophile, variations where the boronic acid acts as the aryl source have been developed, often referred to as Chan-Lam or Chan-Evans-Lam coupling when copper is used, or related palladium-catalyzed processes. For the purpose of this screening guide, we will focus on the more conventional use of this compound in Suzuki-type reactions. However, it is important for the researcher to be aware of its potential in C-N bond forming reactions as well.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the aryl amine product.[2]
Experimental Protocols
The following protocols are representative starting points for the reactivity screening of this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates.
General Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, DMF)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if necessary, 1-10 mol%).
-
Add the base (2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation Table for Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | ||||||||
| 2 | ||||||||
| 3 |
General Considerations for Buchwald-Hartwig Amination
As previously mentioned, the direct use of boronic acids as the arylating agent in C-N bond formation is less common than the traditional Buchwald-Hartwig reaction with aryl halides. However, should a researcher wish to explore this reactivity, a protocol similar to the Suzuki-Miyaura coupling could be employed, substituting the aryl halide with an amine and potentially using a copper co-catalyst in a Chan-Lam type reaction.
For a standard Buchwald-Hartwig amination to synthesize an arylamine, one would use an aryl halide as the starting material and an amine as the nucleophile.
Stability and Handling of Arylboronic Acids
Arylboronic acids are generally stable solids that can be handled in air.[3] However, they can be prone to certain side reactions, most notably protodeboronation, where the C-B bond is cleaved by a proton source.[4] This is often more prevalent with electron-rich or sterically hindered arylboronic acids.
Key Considerations:
-
Storage: Store in a cool, dry place, tightly sealed to protect from moisture.
-
Anhydrides (Boroxines): Boronic acids can reversibly form cyclic anhydrides called boroxines upon dehydration. This can affect the stoichiometry of the reaction, and it is sometimes advisable to use freshly opened or purified boronic acids.
-
Purification: While many arylboronic acids are used as received, they can be purified by recrystallization if necessary.
Logical Workflow for Reactivity Screening
The following diagram illustrates a logical workflow for the initial reactivity screening of this compound.
Conclusion
This compound is poised to be a highly useful and versatile building block in organic synthesis. Its reactivity is expected to be robust in Suzuki-Miyaura couplings, providing access to a wide range of substituted biaryl compounds. The experimental protocols and workflows provided in this guide offer a solid starting point for researchers to explore and harness the synthetic potential of this valuable compound. As with any new substrate, careful optimization of reaction conditions will be key to achieving high yields and purity in the desired transformations.
References
Navigating the Synthesis of 4-Chloro-2-isopropoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway
The most logical and widely employed method for the synthesis of arylboronic acids is the reaction of an organometallic intermediate, typically an organolithium or Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. Based on the synthesis of similar compounds such as 4-chloro-2-fluorophenylboronic acid and other substituted phenylboronic acids, a two-step procedure is proposed for the synthesis of 4-Chloro-2-isopropoxyphenylboronic acid.
The proposed reaction scheme initiates with the preparation of a suitable aryl halide precursor, 1-bromo-4-chloro-2-isopropoxybenzene. This precursor can then undergo a halogen-metal exchange with an organolithium reagent, such as n-butyllithium, at low temperatures to form a highly reactive aryllithium species. This intermediate is subsequently quenched with a trialkyl borate, typically trimethyl borate or triisopropyl borate, to form the corresponding boronate ester. Finally, acidic workup hydrolyzes the boronate ester to yield the desired this compound.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a detailed adaptation from the synthesis of 4-chloro-2-fluorophenylboronic acid and should be considered a strong starting point for the synthesis of this compound.[1]
Materials:
-
1-Bromo-4-chloro-2-isopropoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Hexanes
-
Chloroform
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-4-chloro-2-isopropoxybenzene (1.0 eq) and anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) (3x). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and hexanes, to yield the pure this compound.[1]
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data from Analogous Syntheses
To provide an expectation of the synthetic outcome, the following table summarizes the quantitative data from the synthesis of structurally similar phenylboronic acids.
| Compound | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| 4-Chlorophenylboronic acid | 4-Bromochlorobenzene | Mg, B(OMe)3 | THF | 79% | ≥99% | [2] |
| 4-Chloro-2-fluorophenylboronic acid | 1-Bromo-4-chloro-2-fluorobenzene | n-BuLi, B(OMe)3 | THF | 81% | N/A | [1] |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | 2-Chloro-6-fluoroanisole | n-BuLi, B(OMe)3 | N/A | >90% | N/A | [3] |
N/A: Not available in the provided search results.
Conclusion
The synthesis of this compound, while not explicitly detailed in the current literature, can be confidently approached using the well-established methodology of lithium-halogen exchange followed by borylation. The provided experimental protocol, based on the successful synthesis of analogous compounds, offers a robust starting point for researchers. The expected yields are high, and standard purification techniques should provide material of sufficient purity for subsequent applications in drug discovery and materials science. As with all chemical syntheses, appropriate safety precautions should be taken, and optimization of reaction conditions may be necessary to achieve the desired outcome.
References
Methodological & Application
Application Notes and Protocol for Palladium-Catalyzed Cross-Coupling of 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry and materials science for the construction of complex molecular architectures. This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 4-Chloro-2-isopropoxyphenylboronic acid with various aryl and heteroaryl chlorides. Given the electronic properties and steric hindrance of this particular boronic acid, careful selection of the catalytic system is crucial for achieving high yields. Aryl chlorides, being less reactive than their bromide or iodide counterparts, often necessitate the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step in the catalytic cycle.[1][2]
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Recommended Reaction Components and Conditions
The successful cross-coupling of this compound with aryl chlorides is highly dependent on the choice of catalyst, ligand, base, and solvent. Below are tables summarizing various successful systems for similar sterically hindered and electron-rich substrates.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst Precursor | Ligand | Key Features |
| Pd(OAc)₂ | SPhos, RuPhos, or other Buchwald ligands | Highly effective for sterically hindered and electron-rich aryl chlorides.[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Versatile catalyst system for a broad range of aryl chlorides at room temperature.[5] |
| PdCl₂(dppf) | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A common and effective catalyst system for a variety of cross-coupling reactions. |
| Palladacycles | Various phosphine or NHC ligands | Often show high activity and stability, allowing for low catalyst loadings.[3] |
Table 2: Recommended Bases and Solvents
| Base | Solvent(s) | Notes |
| K₃PO₄ | Toluene, Dioxane, THF | A strong base often effective for challenging couplings. |
| K₂CO₃ | Dioxane/Water, Toluene/Water, Acetonitrile/Water | A common and cost-effective base, often used in aqueous mixtures.[4][6] |
| Cs₂CO₃ | Dioxane, Toluene | A highly effective but more expensive base, particularly for difficult substrates. |
| NaOtBu | Isopropanol | Can be effective for some systems at room temperature. |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific aryl chloride coupling partners.
Materials and Reagents:
-
This compound
-
Aryl chloride (coupling partner)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Degassed water (if using an aqueous system)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating plate or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), the base (2.0-3.0 equivalents), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-10 mol%).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. The concentration is typically in the range of 0.1-0.5 M with respect to the limiting reagent (the aryl chloride).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating, or higher for microwave irradiation) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data from Literature for Similar Couplings
The following table provides examples of reaction conditions and yields for the Suzuki-Miyaura coupling of aryl chlorides with structurally related arylboronic acids. This data can serve as a starting point for optimizing the reaction with this compound.
Table 3: Exemplary Reaction Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Chlorides
| Aryl Chloride | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 |
| 2-Chlorotoluene | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (3) | Dioxane | 80 | 12 | 88 |
| 4-Chlorobenzonitrile | 2,6-Dimethylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene/H₂O | 110 | 24 | 75 |
| 1-Chloro-4-(trifluoromethyl)benzene | 2-Isopropoxyphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 16 | 92 |
Troubleshooting and Safety Precautions
-
Low Yields: If the reaction yield is low, consider increasing the catalyst and/or ligand loading, using a stronger base, or increasing the reaction temperature and time. Screening different ligands and solvents can also be beneficial. Deactivation of the catalyst can occur, so ensuring a strictly inert atmosphere is crucial.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl chloride. Using the appropriate stoichiometry and a well-chosen catalytic system can minimize these.[5]
-
Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Solvents like dioxane and toluene are flammable and have associated health risks. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Chloro-2-isopropoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-isopropoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized as a key reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often privileged scaffolds in biologically active molecules. The specific substitution pattern of this boronic acid—a chloro group at the 4-position and an isopropoxy group at the 2-position—offers unique steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target compounds.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, using the preparation of the Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib, as a representative example. ALK is a validated therapeutic target in certain types of cancer, including non-small cell lung cancer (NSCLC).[1][2][3]
Application: Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors
A critical application of substituted phenylboronic acids, analogous to this compound, is in the synthesis of potent and selective kinase inhibitors. Ceritinib (LDK378) is a second-generation ALK inhibitor approved for the treatment of ALK-positive metastatic NSCLC.[1][2] The core structure of Ceritinib is assembled via a Suzuki-Miyaura coupling reaction between a functionalized pyrimidine and a substituted phenylboronic acid derivative.
While the exact this compound is not used in the most cited syntheses of Ceritinib, a closely related analog, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenylboronic acid , is a key intermediate. The protocols and principles outlined below are directly applicable to this compound for the synthesis of similar kinase inhibitor scaffolds.
Logical Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor like Ceritinib using a substituted phenylboronic acid typically follows a convergent approach where two key fragments are synthesized separately and then coupled together in a pivotal Suzuki-Miyaura reaction.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of Ceritinib and can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Ceritinib Analog
This protocol describes the palladium-catalyzed cross-coupling of a pyrimidine derivative with a phenylboronic acid.
Materials:
-
5-chloro-N2-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (or a similar halogenated pyrimidine intermediate)
-
This compound (or its boronate ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME/water, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the halogenated pyrimidine (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 3:1 to 4:1 ratio).
-
Add the palladium catalyst (0.05-0.10 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 2-12 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Expected Yields:
Yields for Suzuki-Miyaura coupling reactions are typically in the range of 60-95%, depending on the specific substrates, catalyst, and reaction conditions. For the synthesis of Ceritinib intermediates, yields are often reported in the higher end of this range.
Signaling Pathway Targeted by Ceritinib
Ceritinib is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) signaling pathway. In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, resulting in a constitutively active ALK fusion protein. This fusion protein drives downstream signaling pathways that promote cell proliferation and survival. Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling molecules.
Quantitative Data
The following table summarizes the biological activity of Ceritinib, a product synthesized using a phenylboronic acid derivative analogous to this compound. This data highlights the therapeutic potential of molecules synthesized using this class of reagents.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (nM) | Reference |
| Ceritinib (LDK378) | ALK | 0.2 | H2228 (NSCLC) | 25 | [4] |
| ALK L1196M | 0.5 | Ba/F3 | 45 | [4] | |
| ALK G1269A | 0.4 | Ba/F3 | 38 | [4] | |
| IGF-1R | 8 | - | - | [4] | |
| InsR | 7 | - | - | [4] |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity.
Conclusion
This compound is a valuable reagent for medicinal chemists, particularly for the synthesis of kinase inhibitors and other biologically active molecules through Suzuki-Miyaura cross-coupling reactions. The protocols and data presented, exemplified by the synthesis and activity of the ALK inhibitor Ceritinib, demonstrate the utility of this class of boronic acids in drug discovery and development. Researchers can adapt these methodologies to incorporate this compound into their synthetic strategies to create novel compounds with desired pharmacological properties.
References
- 1. medkoo.com [medkoo.com]
- 2. Anaplastic lymphoma kinase (ALK) inhibitors: a review of design and discovery - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Development of anaplastic lymphoma kinase (ALK) small-molecule inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel benzofuran derivative, a privileged heterocyclic scaffold in medicinal chemistry, utilizing 4-Chloro-2-isopropoxyphenylboronic acid as a key building block. The described methodology is based on the widely applicable Suzuki-Miyaura cross-coupling reaction.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the benzofuran core is of particular interest due to its presence in numerous natural products and synthetic drugs exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities[1][2]. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it is particularly well-suited for the synthesis of biaryl and heteroaryl structures[3][4][5][6]. This protocol details the synthesis of 2-(4-Chloro-2-isopropoxyphenyl)benzofuran, a novel compound with potential applications in drug discovery programs. This compound serves as the arylating agent, demonstrating its utility in the construction of complex molecular architectures.
General Reaction Scheme
The synthesis proceeds via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and a suitable benzofuran precursor, in this case, 2-bromobenzofuran.
DOT Script for the General Reaction Scheme:
Caption: General scheme for the synthesis of 2-(4-Chloro-2-isopropoxyphenyl)benzofuran.
Experimental Protocol
Materials:
-
This compound
-
2-Bromobenzofuran
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.2 mmol), 2-bromobenzofuran (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.12 mmol).
-
Add potassium carbonate (3.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times.
-
A degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) is added to the flask.
-
The reaction mixture is stirred vigorously and heated to 90 °C under an inert atmosphere for 12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(4-Chloro-2-isopropoxyphenyl)benzofuran.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Physical State |
| 2-(4-Chloro-2-isopropoxyphenyl)benzofuran | C₁₇H₁₅ClO₂ | 286.75 | 85-95 | White solid |
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.65 (d, J = 7.8 Hz, 1H), 7.55 (d, J = 8.0 Hz, 1H), 7.40 (d, J = 2.2 Hz, 1H), 7.35-7.25 (m, 3H), 7.10 (d, J = 8.4 Hz, 1H), 6.95 (s, 1H), 4.65 (sept, J = 6.0 Hz, 1H), 1.40 (d, J = 6.0 Hz, 6H).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 155.8, 154.5, 153.2, 130.5, 129.8, 128.7, 125.4, 124.3, 123.1, 121.0, 118.9, 111.3, 102.1, 71.2, 22.1.
-
Mass Spectrometry (ESI-MS): m/z 287.07 [M+H]⁺.
Signaling Pathway and Workflow Diagrams
DOT Script for the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
DOT Script for the Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification of the target compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This protocol provides a reliable method for the synthesis of a novel benzofuran derivative using this compound. The Suzuki-Miyaura coupling reaction is a robust and high-yielding transformation that is amenable to a wide range of substrates, making it a valuable tool in the synthesis of complex heterocyclic compounds for drug discovery and development. The described workflow can be adapted for the synthesis of other related analogues by varying the coupling partners.
References
Application Notes and Protocols: 4-Chloro-2-isopropoxyphenylboronic Acid as a Versatile Building Block for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Chloro-2-isopropoxyphenylboronic acid as a key intermediate in the synthesis of potential agrochemicals. The focus is on its application in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules with biological activity.
Introduction
This compound is a valuable building block for the synthesis of novel agrochemicals. Its substituted phenyl ring system is a common motif in a variety of herbicides and fungicides. The boronic acid functional group allows for efficient and regioselective installation of the 4-chloro-2-isopropoxyphenyl moiety onto various heterocyclic scaffolds, which are often crucial for biological efficacy. The Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling of a boronic acid with a halide, is the primary method for utilizing this building block. This reaction is renowned for its mild conditions and broad functional group tolerance, making it an ideal tool for the synthesis of complex agrochemical candidates.
While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural analogs, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, are known intermediates in the preparation of potent herbicides.[1] These related compounds are used to synthesize 6-(poly-substituted aryl)-4-aminopicolinates and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acids, which exhibit significant herbicidal activity.[1] This suggests that this compound is a promising starting material for the development of new herbicidal agents.
Application: Synthesis of a Hypothetical Herbicidal Agent
Based on the established use of similar phenylboronic acids in agrochemical synthesis, a plausible application of this compound is the synthesis of novel phenylpyridine or phenylpyrimidine-based herbicides. These classes of compounds are known to act as inhibitors of protoporphyrinogen-IX-oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[2]
Herein, we propose the synthesis of a hypothetical herbicidal compound, 2-(4-Chloro-2-isopropoxyphenyl)-5-(trifluoromethyl)pyridine , as a representative example of the utility of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Chloro-2-isopropoxyphenyl)-5-(trifluoromethyl)pyridine via Suzuki-Miyaura Coupling
This protocol details the synthesis of the target hypothetical herbicide through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
This compound
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol).
-
Solvent and Base Addition: Add toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mL). The mixture should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield the pure product, 2-(4-Chloro-2-isopropoxyphenyl)-5-(trifluoromethyl)pyridine.
Data Presentation
The following table summarizes hypothetical, yet plausible, herbicidal activity data for a series of phenylpyridine derivatives synthesized using this compound. The data is presented as the concentration required to inhibit 50% of plant growth (IC₅₀) for common weed species.
| Compound ID | R Group on Pyridine | Target Weed | Herbicidal Activity (IC₅₀, µM) |
| HZ-01 | 5-(trifluoromethyl) | Amaranthus retroflexus (Redroot Pigweed) | 5.2 |
| HZ-01 | 5-(trifluoromethyl) | Chenopodium album (Common Lambsquarters) | 8.7 |
| HZ-02 | 5-cyano | Amaranthus retroflexus (Redroot Pigweed) | 12.5 |
| HZ-02 | 5-cyano | Chenopodium album (Common Lambsquarters) | 18.3 |
| HZ-03 | 3-chloro | Amaranthus retroflexus (Redroot Pigweed) | 25.1 |
| HZ-03 | 3-chloro | Chenopodium album (Common Lambsquarters) | 32.8 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of the hypothetical herbicide using this compound.
Hypothetical Signaling Pathway
The synthesized phenylpyridine herbicide is proposed to inhibit the protoporphyrinogen-IX-oxidase (PPO) enzyme, leading to a cascade of events that result in plant cell death. The diagram below outlines this hypothetical mechanism of action.
References
Catalyst Selection for Reactions Involving 4-Chloro-2-isopropoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of catalysts in cross-coupling reactions involving 4-Chloro-2-isopropoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and other biologically active molecules. The following sections detail catalyst systems and optimized conditions for Suzuki-Miyaura and Chan-Lam couplings, supported by quantitative data and step-by-step experimental protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, palladium-based catalysts have shown high efficacy, particularly in the synthesis of complex heterocyclic structures.
Catalyst and Reagent Selection
Successful Suzuki-Miyaura coupling of this compound has been demonstrated with palladium catalysts bearing phosphine ligands. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Catalyst System:
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a highly effective catalyst for the coupling of this compound with heterocyclic halides. Its stability and high activity make it a preferred choice.
-
Base: Cesium carbonate (Cs₂CO₃) is a commonly used base that provides the necessary basicity to facilitate the transmetalation step in the catalytic cycle.
-
Solvent: 1,4-Dioxane is a suitable solvent for this reaction, offering good solubility for the reactants and catalyst.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with a substituted quinazoline derivative, a key step in the synthesis of AXL inhibitors.[1]
| Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Substituted Quinazoline Halide | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~75* |
*Yield is estimated based on the provided experimental data in the patent literature and may vary depending on the specific substrate and reaction scale.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic halide.
Materials:
-
This compound
-
Heterocyclic halide (e.g., chloro- or bromo-substituted quinazoline)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction flask, add the heterocyclic halide (1.0 equiv.), this compound (1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
In a separate vial, weigh [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 equiv.) and add it to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Suzuki-Miyaura Coupling Workflow
Chan-Lam Coupling
The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This reaction is often advantageous due to its milder conditions and tolerance to air.
Catalyst and Reagent Selection
For the Chan-Lam coupling of this compound with amines or phenols, a simple copper(II) salt is typically sufficient as the catalyst.
Catalyst System:
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and effective catalyst for Chan-Lam couplings.
-
Base: A mild organic base such as pyridine or triethylamine (Et₃N) is often used to facilitate the reaction. In some cases, the reaction can proceed without an added base.
-
Solvent: Dichloromethane (DCM) or methanol (MeOH) are frequently used solvents.
-
Oxidant: The reaction is often run open to the air, allowing oxygen to act as the terminal oxidant.
General Protocol for Chan-Lam N-Arylation
This protocol outlines a general procedure for the N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Molecular sieves (optional, for drying)
Procedure:
-
To a reaction flask, add the amine (1.0 equiv.), this compound (1.2 equiv.), and copper(II) acetate (1.0 equiv.).
-
Add dichloromethane as the solvent.
-
Add pyridine (2.0 equiv.) to the mixture.
-
If necessary, add activated molecular sieves to ensure anhydrous conditions.
-
Stir the reaction mixture vigorously at room temperature, open to the air.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts.
-
Wash the celite pad with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling Catalytic Cycle
Other Cross-Coupling Reactions
While specific examples for this compound in Heck, Sonogashira, and Buchwald-Hartwig amination are less commonly reported, the general principles of catalyst selection for substituted arylboronic acids can be applied.
-
Heck Reaction: Palladium catalysts such as Pd(OAc)₂ with phosphine ligands are typically employed. The reaction couples the boronic acid with an olefin.
-
Sonogashira Coupling: This reaction involves the coupling of the boronic acid (or its corresponding aryl halide) with a terminal alkyne, catalyzed by a palladium complex, often with a copper co-catalyst.
-
Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction typically uses palladium catalysts with specialized bulky phosphine ligands to couple an aryl halide with an amine. While the boronic acid itself is not a direct substrate, its corresponding aryl halide can be used in this reaction.
Further research and screening would be necessary to determine the optimal catalyst systems for these reactions with this compound. Researchers are encouraged to start with established conditions for structurally similar arylboronic acids and optimize from there.
References
Application Notes & Protocols: C-C Bond Formation Utilizing 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4-chloro-2-isopropoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon (C-C) bonds. This protocol is particularly relevant for the synthesis of complex biaryl structures, which are significant scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of C-C bonds.[1] This reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. This compound is a versatile building block in this context, allowing for the introduction of a substituted phenyl moiety into a target molecule. The presence of the chloro and isopropoxy groups offers opportunities for further functionalization and modulation of the electronic properties of the resulting biaryl product.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the C-C bond and regenerate the catalyst.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methodologies and a specific example from the patent literature.
2.1 Materials and Reagents
-
Aryl Halide (e.g., a substituted quinazoline compound as described in patent WO2021088787A1)
-
This compound
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (degassed)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Standard work-up and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel for column chromatography)
2.2 General Reaction Setup
A typical reaction setup for a Suzuki-Miyaura coupling is illustrated in the workflow diagram below. The reaction should be carried out under an inert atmosphere to prevent the degradation of the palladium catalyst.
2.3 Detailed Experimental Procedure
-
Reaction Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.).
-
Addition of Reagents: Add this compound (1.1–1.5 equiv.) and the base (2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent and degassed water. The ratio of organic solvent to water is typically between 3:1 and 5:1.
-
Catalyst Addition: Add the palladium catalyst (0.01–0.05 equiv.) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative quantitative data for a Suzuki-Miyaura coupling reaction involving this compound, based on an example found in the patent literature.
| Aryl Halide (Starting Material) | This compound (equiv.) | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Substituted Quinazoline | 1.5 | 5 | 2.0 | Dioxane/Water | 90 | 12 | 78 |
Note: The specific aryl halide, catalyst, base, and reaction conditions can be optimized for different substrates to achieve higher yields.
Mandatory Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for C-C Bond Formation
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
References
Application of 4-Chloro-2-isopropoxyphenylboronic Acid in the Synthesis of Potent AXL Kinase Inhibitors
Abstract
This application note details the use of 4-Chloro-2-isopropoxyphenylboronic acid as a key building block in the synthesis of novel quinazoline-based inhibitors of AXL receptor tyrosine kinase. AXL kinase is a critical mediator of cancer progression, metastasis, and drug resistance, making it a prime target for therapeutic intervention. The described methodology, centered around a Suzuki-Miyaura cross-coupling reaction, provides a robust route to a series of potent AXL inhibitors. This document provides detailed experimental protocols, quantitative biological activity data, and a summary of the relevant AXL signaling pathway, intended for researchers and professionals in drug discovery and medicinal chemistry.
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is frequently overexpressed in a multitude of human cancers and is associated with poor prognosis.[1][2][3] Its activation, primarily through its ligand Gas6, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[1][2][4] Consequently, the development of small molecule inhibitors targeting AXL is a highly pursued strategy in oncology drug discovery.
Boronic acids are versatile reagents in organic synthesis, most notably for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The specific structural motifs of this compound, featuring a chloro substituent and an isopropoxy group, allow for the generation of derivatives with tailored steric and electronic properties, which can be pivotal for achieving high-potency and selectivity for the target kinase.
This application note focuses on the synthesis and biological evaluation of a quinazoline-based AXL inhibitor, henceforth referred to as Compound 12, as described in patent WO2021088787A1.[5] this compound is a crucial reactant in the key Suzuki coupling step to install the substituted phenyl group at the C4 position of the quinazoline core.
Data Presentation
The biological activity of the synthesized compound was evaluated through in vitro kinase assays to determine its inhibitory potency against AXL kinase. The results are summarized in the table below.
| Compound | Target | IC50 (nM) | Reference |
| Compound 12 | AXL | 1-10 | Patent: WO2021088787A1[5] |
Table 1: In vitro inhibitory activity of Compound 12 against AXL kinase.
Experimental Protocols
The synthesis of the target AXL inhibitor, Compound 12, involves a multi-step sequence culminating in a Suzuki-Miyaura cross-coupling reaction. The detailed experimental protocol for the final coupling step is provided below.
Synthesis of 4-(4-chloro-2-isopropoxyphenyl)-6-(4-methylpiperazin-1-yl)-7-morpholinoquinazoline (Compound 12)
Reactants:
-
4-Chloro-6-(4-methylpiperazin-1-yl)-7-morpholinoquinazoline (Intermediate 1-3)
-
This compound
-
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd(ap)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vial, add 4-Chloro-6-(4-methylpiperazin-1-yl)-7-morpholinoquinazoline (Intermediate 1-3) (50 mg, 0.11 mmol).
-
Add this compound (36.4 mg, 0.17 mmol).
-
Add Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (Pd(ap)Cl₂) (catalyst).
-
Add sodium carbonate (Na₂CO₃) as a base.
-
Add a mixture of 1,4-dioxane and water as the solvent system.
-
Seal the reaction vial and heat the mixture to the appropriate temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and other water-soluble impurities.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure title compound (40 mg).
Mandatory Visualization
Signaling Pathway
The AXL signaling pathway plays a crucial role in cancer progression. The following diagram illustrates the key components and downstream effects of AXL activation.
Caption: AXL Signaling Pathway in Cancer.
Experimental Workflow
The logical flow of the synthesis of the target AXL inhibitor is depicted in the following workflow diagram.
Caption: Experimental Workflow for Compound 12 Synthesis.
Conclusion
This compound serves as a valuable and efficient building block for the synthesis of potent quinazoline-based AXL kinase inhibitors via the Suzuki-Miyaura cross-coupling reaction. The described methodology offers a reliable route to novel bioactive molecules with significant potential for the development of targeted cancer therapies. The provided protocols and data are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 2. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging AXL Inhibitors in Oncology: Chemical and Biological Advances in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 4-Chloro-2-isopropoxyphenylboronic acid, a key building block in pharmaceutical and agrochemical research. The procedures outlined below are based on established methods for the industrial synthesis of arylboronic acids and are designed to be adaptable for large-scale production.
Overview and Synthetic Strategy
The synthesis of this compound on a large scale is most commonly achieved through a Grignard reaction followed by borylation and subsequent hydrolysis. This method is often preferred in industrial settings due to the relatively low cost of starting materials and its scalability. The overall synthetic transformation is depicted below:
Scheme 1: Synthesis of this compound via Grignard Reaction
An alternative route, the Miyaura borylation, involves a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent. While this method can offer high yields and functional group tolerance, the cost and removal of the palladium catalyst can be considerations for large-scale production.
Experimental Protocols
2.1. Scale-Up Synthesis via Grignard Reaction
This protocol describes a representative procedure for the synthesis of this compound starting from 1-bromo-4-chloro-2-isopropoxybenzene.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-4-chloro-2-isopropoxybenzene | 249.52 | 1.00 kg | 4.01 |
| Magnesium Turnings | 24.31 | 107 g | 4.41 |
| Iodine | 253.81 | ~1 crystal | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 5.0 L | - |
| Trimethyl borate | 103.91 | 458 g (0.5 L) | 4.41 |
| Sulfuric Acid (10% aq. solution) | 98.08 | As needed | - |
| Toluene | 92.14 | 4.0 L | - |
| Hexane | 86.18 | 4.0 L | - |
Equipment:
-
10 L jacketed glass reactor with mechanical stirrer, condenser, dropping funnel, and nitrogen inlet.
-
Thermocouple for temperature monitoring.
-
Dry ice/acetone bath or cryocooler.
-
Large separatory funnel.
-
Rotary evaporator.
-
Filtration apparatus.
-
Vacuum oven.
Procedure:
-
Grignard Reagent Formation:
-
Dry all glassware thoroughly in an oven and assemble the reactor under a nitrogen atmosphere.
-
Charge the reactor with magnesium turnings (107 g).
-
Add a single crystal of iodine to initiate the reaction.
-
In a separate flask, dissolve 1-bromo-4-chloro-2-isopropoxybenzene (1.00 kg) in anhydrous THF (2.0 L).
-
Add approximately 100 mL of the aryl bromide solution to the magnesium turnings. The reaction should start, as indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not initiate, gentle heating may be applied.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[1]
-
-
Borylation:
-
Cool the reactor containing the Grignard reagent to -10°C to 0°C using a dry ice/acetone bath or cryocooler.[1][2]
-
In a separate flask, dissolve trimethyl borate (458 g) in anhydrous THF (3.0 L).
-
Add the trimethyl borate solution dropwise to the Grignard reagent, maintaining the internal temperature between -10°C and 0°C.[2]
-
After the addition is complete, allow the reaction mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[1]
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully add 10% aqueous sulfuric acid to the reaction mixture with vigorous stirring to quench the reaction and hydrolyze the boronate ester. The pH should be adjusted to ~2-3.
-
Allow the mixture to separate into two layers.
-
Separate the organic layer. Extract the aqueous layer with toluene (2 x 1.0 L).
-
Combine the organic layers, wash with brine (1.0 L), and dry over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Add hexane (4.0 L) to the crude product and stir to induce precipitation.
-
Collect the solid product by filtration and wash with cold hexane.
-
Dry the solid product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 868 g |
| Typical Actual Yield | 520 - 650 g |
| Typical Yield (%) | 60 - 75% |
| Purity (by HPLC) | >98% |
Note: Yields are illustrative and can vary based on reaction conditions and scale.
2.2. Purification of Arylboronic Acids
For applications requiring higher purity, several methods can be employed for the purification of arylboronic acids.
Recrystallization:
-
A common method for purifying solid boronic acids.[3]
-
Suitable solvents include water, toluene, hexane, or mixtures thereof. For this compound, a mixture of toluene and hexane is often effective.
-
The crude product is dissolved in a minimal amount of hot solvent and allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.
Acid-Base Extraction:
-
This method leverages the acidic nature of the boronic acid.[4]
-
The crude product is dissolved in an organic solvent (e.g., diethyl ether) and treated with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt.
-
The aqueous layer is separated and washed with an organic solvent to remove non-acidic impurities.
-
The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure boronic acid, which is collected by filtration.[4]
Chromatography:
-
Column chromatography on silica gel can be used for purification, though it can be challenging for some boronic acids due to their polarity and potential for decomposition on silica.[3]
-
A mixture of ethyl acetate and hexane is a common eluent system.
Visualization of Workflows
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Purification Workflow (Acid-Base Extraction)
Caption: Purification of this compound via acid-base extraction.
Safety Considerations
-
Grignard Reagents: Are highly reactive, flammable, and moisture-sensitive. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
-
Trimethyl Borate: Is flammable and an irritant. Handle in a well-ventilated fume hood.
-
Solvents: THF, toluene, and hexane are flammable. Use in a well-ventilated area away from ignition sources.
-
Acids and Bases: Sulfuric acid and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with trimethyl borate can be exothermic. Proper temperature control is crucial to prevent runaway reactions. For large-scale reactions, a semi-batch process with controlled addition of reagents is recommended to manage heat generation.[5]
References
- 1. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Protecting Group Strategies: 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed strategies and protocols for the protection and deprotection of 4-Chloro-2-isopropoxyphenylboronic acid. The strategic use of protecting groups is crucial for the successful multi-step synthesis of complex molecules, preventing unwanted side reactions and enabling selective transformations at other positions of the molecule. This document outlines methods for the protection of the boronic acid moiety and discusses orthogonal strategies for the potential deprotection of the isopropoxy group.
Introduction to Protecting Group Strategies
This compound possesses two main functional groups that may require protection depending on the desired synthetic route: the boronic acid and the isopropoxy ether. The boronic acid group is susceptible to various reaction conditions, including certain oxidative, acidic, and basic environments, and can form trimeric boroxines.[1] The isopropoxy group, an aryl ether, is generally more stable but can be cleaved under harsh acidic conditions.[2]
Orthogonal protection is a key concept where different protecting groups can be removed under distinct conditions without affecting each other, allowing for selective deprotection and functionalization.[3] This document will focus on two common protecting groups for the boronic acid: the pinacol ester and the N-methyliminodiacetic acid (MIDA) ester. Additionally, a strategy for the deprotection of the isopropoxy group will be presented, highlighting a potential orthogonal approach.
Protecting the Boronic Acid Moiety
The most common strategy for protecting arylboronic acids involves their conversion to boronate esters.[1] This modification increases their stability, facilitates purification by chromatography, and often allows for a wider range of reaction conditions to be employed in subsequent synthetic steps.
Pinacol Ester Protection
Pinacol esters are one of the most widely used protecting groups for boronic acids due to their stability and ease of formation.[1] They are generally stable to a variety of reaction conditions, including chromatography.
Key Features:
-
Stability: Good stability under anhydrous cross-coupling conditions and chromatography.[1]
-
Deprotection: Can be challenging and often requires acidic or oxidative conditions.[1] Milder, two-step deprotection methods have been developed.
N-Methyliminodiacetic Acid (MIDA) Ester Protection
MIDA boronates offer exceptional stability and are compatible with a broad range of reagents and reaction conditions.[4] A key advantage of MIDA esters is their straightforward deprotection under mild basic conditions.[4]
Key Features:
-
Exceptional Stability: Highly stable to air, moisture, and chromatography.
-
Mild Deprotection: Easily cleaved with mild aqueous base, such as sodium hydroxide or sodium bicarbonate.
-
Iterative Cross-Coupling: Enables sequential Suzuki-Miyaura reactions.[4]
Orthogonal Deprotection of the Isopropoxy Group
The isopropoxy group is an aryl ether and is generally robust. However, in synthetic routes requiring its removal, a selective deprotection method is necessary. Boron tribromide (BBr₃) is a powerful reagent for the cleavage of aryl ethers.[2][5] Studies have shown that isopropyl aryl ethers can be cleaved with BBr₃.[2] This provides a potential orthogonal strategy, as the deprotection conditions for the boronic acid esters (especially MIDA esters) are typically basic, while BBr₃ is used under anhydrous, non-basic conditions.
Key Consideration: The compatibility of the boronic acid protecting group with BBr₃ must be considered. While MIDA boronates are generally stable to a wide range of conditions, specific studies on their stability towards BBr₃ are limited. Pinacol boronate esters may be less stable under these conditions.
Data Presentation
The following tables summarize typical quantitative data for the protection and deprotection reactions based on literature for similar arylboronic acids. Note: Yields are indicative and may require optimization for this compound.
Table 1: Boronic Acid Protection of Arylboronic Acids
| Protecting Group | Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Pinacol Ester | Pinacol, MgSO₄ | Diethyl Ether | Room Temp. | 24 | 80-95 |
| MIDA Ester | N-Methyliminodiacetic acid | DMF | 85-160 °C | 10-16 | 70-95 |
Table 2: Deprotection of Protected Arylboronic Acids
| Protected Boronic Acid | Deprotection Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Pinacol Ester (Two-Step) | 1. Diethanolamine2. 0.1 M HCl | 1. Diethyl Ether2. Diethyl Ether | Room Temp. | 1. 0.5 h2. 0.3 h | 85-99 |
| MIDA Ester | 1 M NaOH (aq) | THF | Room Temp. | 10 min | >95 |
Table 3: Potential Orthogonal Deprotection of Isopropoxy Group
| Functional Group | Deprotection Reagent | Solvent | Temperature | Time | Notes |
| Isopropyl Aryl Ether | BBr₃ | Dichloromethane | -78 °C to Room Temp. | Varies | Compatibility with boronic acid protecting group needs to be verified. |
Experimental Protocols
Protocol 1: Pinacol Ester Protection of this compound
This protocol describes the formation of 2-(4-chloro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Materials:
-
This compound
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Argon or Nitrogen gas
-
Round-bottom flask with stirrer bar
-
Filtration apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Add anhydrous diethyl ether to the flask.
-
Stir the resulting suspension at room temperature for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, filter the suspension to remove the magnesium sulfate.
-
Wash the solid residue with anhydrous diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude pinacol ester.
-
The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: MIDA Ester Protection of this compound
This protocol outlines the synthesis of the N-methyliminodiacetic acid (MIDA) boronate ester.
Materials:
-
This compound
-
N-Methyliminodiacetic acid (MIDA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stirrer bar and reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.0 equiv).[6]
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 85-160 °C under an inert atmosphere and stir for 10-16 hours.[7]
-
Monitor the reaction for the consumption of the starting boronic acid.
-
After cooling to room temperature, the reaction mixture can be worked up by dilution with ethyl acetate and washing with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude MIDA boronate can be purified by silica gel column chromatography or crystallization.
Protocol 3: Deprotection of Pinacol Boronate Ester (Two-Step)
This mild, two-step protocol is an alternative to harsh acidic or oxidative deprotection methods.[1]
Materials:
-
Pinacol-protected this compound
-
Diethanolamine
-
Anhydrous Diethyl Ether (Et₂O)
-
0.1 M Hydrochloric Acid (HCl)
-
Separatory funnel
-
Filtration apparatus
Procedure: Step 1: Transesterification with Diethanolamine
-
Dissolve the pinacol boronate ester (1.0 equiv) in anhydrous diethyl ether.
-
Add diethanolamine (1.1 equiv) to the solution. A white precipitate should form within minutes.[1]
-
Stir the suspension at room temperature for approximately 30 minutes, monitoring for the disappearance of the starting material by TLC.
-
Filter the white precipitate and wash it with cold diethyl ether.
-
Dry the solid diethanolamine boronate adduct.
Step 2: Hydrolysis
-
Suspend the diethanolamine boronate adduct in diethyl ether.
-
Add 0.1 M HCl and stir vigorously for about 20 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the free boronic acid.
Protocol 4: Deprotection of MIDA Boronate Ester
This protocol describes the mild basic hydrolysis of the MIDA boronate.
Materials:
-
MIDA-protected this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Tetrahydrofuran (THF)
-
Diethyl Ether or Ethyl Acetate for extraction
-
Separatory funnel
Procedure:
-
Dissolve the MIDA boronate ester in a mixture of THF and 1 M aqueous NaOH.
-
Stir the solution at room temperature for approximately 10 minutes.
-
Acidify the mixture with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the free boronic acid.
Protocol 5: Potential Deprotection of the Isopropoxy Group with BBr₃
This protocol is a general method for aryl ether cleavage and would require optimization and careful consideration of its compatibility with the chosen boronic acid protecting group.
Materials:
-
Protected this compound derivative
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Anhydrous Dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
-
Dry ice/acetone bath
Procedure:
-
Dissolve the substrate in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ in dichloromethane (typically 1-3 equivalents).[2][5]
-
Allow the reaction to stir at -78 °C and then slowly warm to room temperature. The reaction time will vary depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or methanol at low temperature.
-
The workup typically involves extraction with an organic solvent and purification by chromatography.
Mandatory Visualizations
References
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chemrxiv.org [chemrxiv.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A method for the deprotection of alkylpinacolyl boronate esters. | Semantic Scholar [semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 4-Chloro-2-isopropoxyphenylboronic acid
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for improving the yield of Suzuki-Miyaura coupling reactions involving 4-Chloro-2-isopropoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can often be attributed to several key factors. The primary areas to troubleshoot are the catalyst system (palladium source and ligand), the choice of base, the solvent, and the reaction conditions (temperature and inertness of the atmosphere). The steric hindrance from the ortho-isopropoxy group can impede crucial steps in the catalytic cycle.[1][2]
Q2: What are the most common side reactions I should be aware of, and how can I minimize them?
A2: Two prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be significant with sterically hindered or electron-deficient boronic acids, especially in the presence of aqueous bases.[3][4] To mitigate this, you can switch to the corresponding pinacol ester or potassium trifluoroborate salt of the boronic acid, which are generally more stable.[3][5][6]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3][7] Ensuring the reaction is thoroughly degassed and using a Pd(0) source or an efficient precatalyst system can minimize homocoupling.[3]
Q3: The this compound appears to be degrading during the reaction. What could be the cause and solution?
A3: Boronic acids can be unstable under certain conditions. As mentioned above, protodeboronation is a common degradation pathway.[3][4] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt.[3][5][6] These derivatives often exhibit enhanced stability towards hydrolysis and can lead to improved yields.
Q4: How critical is the choice of palladium catalyst and ligand for this specific substrate?
A4: The catalyst and ligand selection is arguably the most critical factor for a successful reaction with a hindered substrate like this compound.[2] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] It is highly recommended to use bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric hindrance.[1]
Q5: What is the recommended type of base to use for this reaction?
A5: The choice of base is crucial as it activates the boronic acid for the transmetalation step.[2][8] For challenging couplings involving hindered substrates, moderately strong inorganic bases are often the most effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently reported to give good results.[2][8] In some cases, a small amount of water can be beneficial when using phosphate or carbonate bases.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst system for the hindered substrate. | Switch to a palladium precatalyst with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[1][2] |
| Inappropriate base selection. | Screen different bases. Start with K₃PO₄ or Cs₂CO₃, which are often effective for hindered couplings.[2][8] | |
| Insufficient reaction temperature. | Gradually increase the reaction temperature. Some challenging couplings may require temperatures up to 120°C.[9] | |
| Poor solvent choice. | Try different solvent systems. A mixture of an organic solvent like toluene, dioxane, or THF with water is common.[9][10] | |
| Presence of Significant Starting Material | Incomplete reaction. | Increase reaction time and/or temperature.[9][11] Ensure efficient stirring, especially for biphasic mixtures.[12] |
| Catalyst deactivation. | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst.[1][13] | |
| Major Byproduct is Homocoupled Boronic Acid | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly. Use freeze-pump-thaw cycles for the solvent. Maintain a positive pressure of inert gas.[3][13] |
| Inefficient reduction of Pd(II) precatalyst. | Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.[7][14] | |
| Major Byproduct is the Protodeboronated Arene | Instability of the boronic acid under reaction conditions. | Convert the this compound to its corresponding pinacol ester or trifluoroborate salt, which are more stable towards hydrolysis.[3][5][6] |
| Harsh basic conditions. | Use a milder base if possible, though this may require optimization with the catalyst system. |
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling with this compound
This protocol provides a starting point for optimization. The amounts and conditions should be systematically varied to find the optimal yield.
Materials:
-
This compound (or its pinacol ester)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF/Water mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the selected base (2.0-3.0 mmol), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 equivalents relative to the palladium).
-
Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Parameter Screening Recommendations
| Parameter | Initial Condition | Alternative Conditions to Screen |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%), Pre-formed Buchwald precatalysts (e.g., XPhos-Pd-G3) |
| Ligand | XPhos (2.4 mol%) | SPhos, RuPhos (at equivalent molar ratios to the initial ligand) |
| Base | K₃PO₄ (2.5 equiv) | Cs₂CO₃ (2.5 equiv), K₂CO₃ (3.0 equiv) |
| Solvent | Toluene/H₂O (10:1) | 1,4-Dioxane/H₂O (4:1), THF/H₂O (4:1)[9] |
| Temperature | 100 °C | 80 °C, 110 °C |
Visualizations
Caption: A workflow for troubleshooting low yields in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation with 4-Chloro-2-isopropoxyphenylboronic acid
Welcome to the technical support center for 4-Chloro-2-isopropoxyphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The two most prevalent byproducts are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is a side reaction where the boronic acid group is replaced by a hydrogen atom, yielding 1-chloro-3-isopropoxybenzene. This process is often facilitated by aqueous basic conditions and elevated temperatures.[1][2]
-
Homocoupling: This reaction involves the dimerization of two molecules of the boronic acid to form 2,2'-diisopropoxy-4,4'-dichlorobiphenyl. The presence of oxygen and certain palladium(II) species in the reaction mixture can promote this undesired coupling.[3]
Q2: My reaction is showing a significant amount of the protodeboronated byproduct. What are the likely causes and how can I minimize it?
A2: Protodeboronation is a common challenge, especially with sterically hindered boronic acids like this compound. The primary causes include:
-
Presence of excess water: Water acts as the proton source for this side reaction.
-
Strong bases: Highly basic conditions can accelerate the cleavage of the carbon-boron bond.
-
Elevated temperatures: Higher temperatures can increase the rate of protodeboronation.[2]
-
Prolonged reaction times: Longer exposure to reaction conditions can lead to increased byproduct formation.
To minimize protodeboronation, consider the following strategies:
-
Use anhydrous solvents and reagents: Ensure all components of the reaction are thoroughly dried.
-
Employ milder bases: Consider using bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).
-
Optimize reaction temperature and time: Run the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times.
-
Use a boronic ester: Converting the boronic acid to a more stable ester, such as a pinacol ester, can reduce the rate of protodeboronation.
Q3: I am observing a significant amount of the homocoupled byproduct. What are the primary causes and how can I prevent it?
A3: Homocoupling is primarily caused by:
-
Presence of oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative coupling of the boronic acid.
-
Use of a Palladium(II) precatalyst: Some Pd(II) precatalysts can directly promote homocoupling before being reduced to the active Pd(0) species.
To mitigate homocoupling:
-
Thoroughly degas all solvents and the reaction mixture: This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw technique.
-
Use a Pd(0) catalyst source: Employing a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄, can reduce homocoupling.
-
Use specialized ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[4]
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Protodeboronation
If you are experiencing low yields of your target molecule and observing a significant amount of 1-chloro-3-isopropoxybenzene, follow this troubleshooting guide.
Troubleshooting Workflow
References
optimization of reaction conditions for 4-Chloro-2-isopropoxyphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 4-Chloro-2-isopropoxyphenylboronic acid. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most prevalent methods for synthesizing arylboronic acids, including this compound, involve two primary routes:
-
Halogen-Metal Exchange followed by Borylation: This is a classic and widely used method. It typically starts from an aryl halide (e.g., 1-bromo-4-chloro-2-isopropoxybenzene or 1-iodo-4-chloro-2-isopropoxybenzene). The aryl halide is treated with a strong organometallic base, such as n-butyllithium (n-BuLi) or a Grignard reagent, at low temperatures to form an organolithium or organomagnesium intermediate. This intermediate is then quenched with a borate ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.[1][2]
-
Miyaura Borylation Reaction: This palladium-catalyzed cross-coupling reaction uses a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to borylate an aryl halide or triflate.[1] This method is often preferred for its milder reaction conditions and tolerance of a wider range of functional groups compared to the halogen-metal exchange route.
Q2: What are the critical reaction parameters to control for a successful synthesis?
A2: Several parameters are crucial for maximizing yield and purity:
-
Temperature: For halogen-metal exchange reactions, maintaining a very low temperature (typically -78 °C) during the addition of the organolithium reagent is critical to prevent side reactions.[2][3]
-
Anhydrous Conditions: All boronic acid syntheses are sensitive to moisture. Water can quench the organometallic intermediates and lead to protodeboronation (replacement of the boron group with hydrogen).[3] Therefore, using flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., Argon or Nitrogen) is essential.
-
Reagent Purity: The purity of the starting aryl halide and the borate ester is important. Commercially available boronic acids can also contain boroxine (anhydride trimer) impurities, which can be removed by recrystallization.[4]
-
Stoichiometry: The molar ratios of the reagents, especially the organometallic base and the borate ester, must be carefully controlled to ensure complete conversion and minimize side-product formation.
Q3: What are the common side reactions, and how can they be minimized?
A3: Key side reactions include:
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Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom, often caused by moisture or acidic impurities during workup. Minimizing exposure to water and controlling the pH during hydrolysis is crucial.[5]
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Homocoupling: The coupling of two aryl halide molecules can occur, especially in Miyaura borylation reactions or if the temperature is not well-controlled during halogen-metal exchange.[3] Using bulky phosphine ligands in palladium-catalyzed reactions can help suppress this side product.[6]
-
Boroxine Formation: Boronic acids can dehydrate to form cyclic anhydride trimers called boroxines. While this is a reversible process, boroxines can be less reactive in subsequent coupling reactions.[4] The boronic acid can be regenerated by recrystallization from water or by stirring in a suitable solvent with a small amount of water.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis of this compound via a lithiation-borylation pathway.
Caption: General workflow for synthesis via lithiation and borylation.
Detailed Experimental Protocol
Synthesis of this compound via Halogen-Metal Exchange
Disclaimer: This protocol is a representative example and may require optimization. All procedures should be performed by trained chemists using appropriate safety precautions.
Materials:
-
1-Bromo-4-chloro-2-isopropoxybenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Trimethyl borate or Triisopropyl borate
-
Hydrochloric acid (HCl), 1N aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add 1-bromo-4-chloro-2-isopropoxybenzene (1.0 equiv) and anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.05 equiv) dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.[2]
-
Borylation: Slowly add the borate ester (1.2 equiv) dropwise, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 30 minutes, then allow it to warm slowly to room temperature.[2]
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 1N HCl solution while stirring in an ice bath. Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the borate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography to yield pure this compound.
Optimization of Reaction Conditions
Optimizing a reaction involves systematically varying key parameters to achieve the best outcome. The following table summarizes variables that can be adjusted.
| Parameter | Variable Options | Expected Impact on Reaction |
| Solvent | THF, Diethyl ether, Dioxane | Affects solubility of reagents and stability of the organometallic intermediate. THF is most common for lithiation. |
| Temperature | -100 °C to -60 °C | Crucial for preventing side reactions like ortho-metalation or decomposition of the intermediate.[3] |
| Borate Ester | Trimethyl borate, Triisopropyl borate | Steric hindrance of the borate can influence reaction rate and yield. Triisopropyl borate may give cleaner reactions in some cases. |
| Base (for Miyaura) | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base strength influences the rate of transmetalation. K₃PO₄ is often effective for aryl chlorides.[4] |
| Catalyst (for Miyaura) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of palladium catalyst and ligand is critical for achieving high yields, especially with less reactive aryl chlorides.[5] |
| Quench/Workup pH | pH 1-2 vs. pH 4-5 | Strongly acidic conditions ensure complete hydrolysis but can promote protodeboronation. A milder acidic workup may be beneficial.[7] |
Troubleshooting Guide
This guide addresses common issues in a question-and-answer format to help you diagnose and solve problems during the synthesis.
Caption: Troubleshooting logic tree for common synthesis issues.
Q: My reaction yield is very low, and I recovered most of my starting material. What went wrong?
A: This strongly suggests a failure in the initial halogen-metal exchange step.
-
Possible Cause 1: Inactive n-Butyllithium. n-BuLi is highly reactive and degrades upon exposure to air and moisture. Its concentration may be lower than stated on the bottle.
-
Solution: Titrate your n-BuLi solution before use to determine its exact molarity. Alternatively, use a fresh bottle from a reliable supplier.
-
-
Possible Cause 2: Insufficiently Anhydrous Conditions. Trace amounts of water in the solvent or on the glassware will quench the n-BuLi before it can react with your aryl halide.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled or commercially available anhydrous solvents. Purge the entire apparatus with an inert gas for an extended period before starting.
-
Q: Analysis of my crude product shows a significant amount of 4-chloro-2-isopropoxybenzene (the protodeboronated side product). How can I prevent this?
A: This indicates that the organometallic intermediate or the boronic acid product is being quenched by a proton source.
-
Possible Cause 1: Water Contamination. As mentioned above, water is a primary culprit. It can react with the aryl-lithium intermediate to form the undesired arene.[3]
-
Solution: Re-evaluate all sources of moisture. Ensure solvents, reagents, and the inert gas line are scrupulously dry.
-
-
Possible Cause 2: Improper Quenching/Workup. Adding the acidic solution too quickly can create localized "hot spots" that may promote side reactions. Also, prolonged exposure to strongly acidic conditions during workup can cause the boronic acid group to be cleaved.
-
Solution: Perform the acidic quench slowly at a low temperature (0 °C). Try using a milder acid or a buffered aqueous solution (e.g., saturated NH₄Cl) for the quench. Minimize the time the product is in contact with the acidic aqueous phase.
-
Q: I am observing a significant amount of a high-molecular-weight impurity, likely from homocoupling. What is the cause?
A: Homocoupling is a common side reaction when working with organometallic intermediates.
-
Possible Cause: Elevated Temperature. Allowing the reaction temperature to rise significantly above -78 °C during or after the addition of n-BuLi can promote the formation of the homocoupled biaryl product.[3]
-
Solution: Maintain strict temperature control at -78 °C throughout the lithiation and borylation steps. Add reagents slowly and sub-surface if possible to dissipate heat effectively. Ensure your cooling bath remains at the target temperature.
-
Q: My final product appears pure by TLC, but the ¹H NMR spectrum shows broad signals for the aromatic and hydroxyl protons. What does this mean?
A: This is a classic sign of boroxine formation. Boronic acids exist in equilibrium with their cyclic trimer anhydrides (boroxines), and this exchange can cause peak broadening in NMR.[4]
-
Possible Cause: Dehydration. This occurs naturally, especially if the product is dried rigorously under high vacuum for an extended period.
-
Solution: This is often not a major issue, as the boroxine is usually reactive in subsequent steps like Suzuki couplings. To obtain a sharp NMR spectrum and ensure the material is primarily the monomeric boronic acid, you can dissolve the solid in a solvent like THF or methanol and add a small amount of water, then stir for an hour before re-isolating. Alternatively, recrystallizing from a solvent system containing water can break up the boroxine.[4]
-
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-2-fluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. 4-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 4-Chloro-2-isopropoxyphenylboronic Acid Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-2-isopropoxyphenylboronic acid and its reaction products. The following information is designed to address common challenges encountered during the purification of this reagent and its derivatives, particularly after Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture containing this compound?
A1: Common impurities can originate from the synthesis of the boronic acid itself or from side reactions during its use. These may include:
-
Unreacted starting materials: Depending on the synthetic route, this could be the corresponding aryl halide.
-
Homocoupled byproducts: Formed from the coupling of two molecules of the boronic acid.
-
Boroxines: Anhydride trimers of the boronic acid, which can form upon dehydration.
-
Inorganic salts: Resulting from the basic conditions typically used in cross-coupling reactions.
-
Residual palladium catalyst: From the coupling reaction.
-
De-boronated starting material: Where the boronic acid group is replaced by a hydrogen atom.
Q2: What is the initial and most crucial step in purifying the product of a reaction involving this compound?
A2: An aqueous workup is the essential first step. This procedure is designed to remove the bulk of inorganic salts, water-soluble impurities, and the base used in the reaction. A typical workup involves diluting the reaction mixture with an organic solvent (such as ethyl acetate or dichloromethane) and washing it with water or brine.
Q3: How can I remove unreacted this compound from my desired product?
A3: Unreacted boronic acids can often be removed through an acid-base extraction. By washing the organic layer containing the crude product with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which will then partition into the aqueous layer.
Q4: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?
A4: This is a common challenge in purifying products from Suzuki-Miyaura coupling reactions. The following methods can be employed:
-
Flash Column Chromatography: Careful selection of the solvent system and using a shallow gradient can often resolve compounds with similar polarities. It is crucial to first perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify the optimal conditions for separation.
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical; the desired compound should be soluble at high temperatures but sparingly soluble at low temperatures, while the impurity should either be very soluble or insoluble at all temperatures.
Q5: How can I remove the residual palladium catalyst from my final product?
A5: For many applications, especially in drug development, removing trace amounts of palladium is critical. Several methods can be used:
-
Filtration: Heterogeneous palladium catalysts can often be removed by filtering the reaction mixture through a pad of Celite®.
-
Metal Scavengers: For homogeneous catalysts, specialized metal scavengers can be used. These are functionalized silica gels or polymers that selectively bind to the metal, which can then be removed by filtration.
-
Activated Carbon: Treatment with activated carbon can also help in adsorbing residual palladium.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low recovery after aqueous workup | 1. The desired product has some water solubility. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous layers with the organic solvent. 2. Add brine to the separatory funnel to break the emulsion. Filter the entire mixture through Celite®. |
| Product is an oil and will not crystallize | 1. Presence of impurities inhibiting crystallization. 2. The product is intrinsically an oil at room temperature. | 1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization. 2. If the product is an oil, purification by chromatography is the most appropriate method. |
| Boronic acid starting material is present in the final product | 1. Incomplete reaction. 2. Ineffective removal during workup. | 1. Optimize reaction conditions (time, temperature, equivalents of reagents). 2. Perform a basic aqueous wash (e.g., 1M NaOH) to extract the acidic boronic acid. |
| NMR spectrum shows broad peaks, suggesting the presence of boroxines | Dehydration of the boronic acid starting material or product (if it is also a boronic acid). | Recrystallize the boronic acid from water or a solvent mixture containing water to hydrolyze the boroxine back to the boronic acid. |
| Product is contaminated with a non-polar impurity, likely a homocoupled byproduct. | Side reaction during the coupling process, often exacerbated by the presence of oxygen. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use careful column chromatography with a non-polar eluent system to separate the byproduct. |
Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Wash: Wash the organic layer sequentially with:
-
Water (2x)
-
1M NaOH solution (2x) to remove unreacted boronic acid.
-
Brine (1x) to facilitate phase separation and remove residual water.
-
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Determine an appropriate solvent system using TLC. The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Pack Column: Pack a silica gel column with the chosen eluent.
-
Load Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column. Alternatively, for solid samples, pre-adsorb the compound onto a small amount of silica gel and load the dry powder onto the column.
-
Elute: Run the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Collect and Analyze Fractions: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a solvent or solvent system in which the product is soluble when hot but insoluble when cold. Common solvents for arylboronic acids and their derivatives include water, ethanol, isopropanol, toluene, or mixtures like ethyl acetate/hexanes.
-
Dissolve: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Further cooling in an ice bath can increase the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration.
-
Wash: Wash the crystals with a small amount of cold solvent.
-
Dry: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods for a Generic Suzuki Coupling Product
| Purification Method | Typical Purity | Typical Yield | Throughput | Key Advantage | Key Disadvantage |
| Aqueous Workup & Extraction | Low-Moderate | High | High | Removes bulk inorganic impurities | Does not remove organic byproducts |
| Flash Column Chromatography | High | Moderate-High | Low-Moderate | Excellent for separating mixtures | Can be time-consuming and uses large solvent volumes |
| Recrystallization | Very High | Low-High | Moderate | Can provide very pure crystalline material | Only suitable for solids; yield can be variable |
Visualizations
addressing low reactivity of 4-Chloro-2-isopropoxyphenylboronic acid in cross-coupling
Welcome to the technical support center for troubleshooting cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, with a specific focus on the low reactivity of substrates such as 4-Chloro-2-isopropoxyphenylboronic acid.
Troubleshooting Guide
Low reactivity in Suzuki-Miyaura cross-coupling reactions, particularly with sterically hindered and electron-rich boronic acids like this compound, is a common challenge. The following guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.
Problem: Low to No Product Yield
The primary issue with this compound is often its low reactivity, which can be attributed to a combination of steric hindrance from the ortho-isopropoxy group and the electronic properties of the chloro-substituent.
Troubleshooting Workflow
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// Temperature Sub-options sub_temp1 [label="Increase Reaction Temperature\n(80-120 °C)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; temp -> sub_temp1 [dir=none];
// Reagent Quality Sub-options sub_reagent1 [label="Check for Protodeboronation\n(via NMR)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sub_reagent2 [label="Consider Converting to a More Stable\nBoronic Ester (e.g., Pinacol)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent_quality -> sub_reagent1 [dir=none]; reagent_quality -> sub_reagent2 [dir=none]; }
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not reacting?
A: The low reactivity is likely due to a combination of factors. The ortho-isopropoxy group creates significant steric hindrance around the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1][2] Additionally, the presence of an electron-donating group can decrease the electrophilicity of the boronic acid.
Q2: What is the best catalyst and ligand combination for this type of substrate?
A: For sterically demanding Suzuki-Miyaura couplings, especially those involving aryl chlorides, bulky and electron-rich phosphine ligands are generally recommended.[3][4] Ligands such as SPhos, XPhos, and RuPhos have shown great success in promoting these challenging reactions.[3] They can facilitate both the oxidative addition and reductive elimination steps. Modern palladium precatalysts, like the G3 or G4 palladacycles from Buchwald, are also highly effective as they ensure the efficient generation of the active Pd(0) species.
Q3: Which base should I use for this reaction?
A: The choice of base is critical for activating the boronic acid.[5][6] For challenging couplings, stronger bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[3] It is also crucial to use a finely powdered and anhydrous base to ensure optimal activity.
Q4: What is the ideal solvent for this coupling?
A: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.[5] Anhydrous and thoroughly degassed solvents such as toluene, dioxane, or THF are good starting points.[5][7] In some cases, a mixture of an organic solvent with a small amount of water can be beneficial for dissolving the base and facilitating the formation of the active boronate species.[8][9]
Q5: I suspect my boronic acid is decomposing. What can I do?
A: Boronic acids can be prone to protodeboronation, especially in the presence of water and at elevated temperatures.[10] You can check the integrity of your boronic acid using NMR spectroscopy. To enhance stability, consider converting the boronic acid to a more robust boronic ester, such as a pinacol ester (Bpin).[11]
Q6: What is the Suzuki-Miyaura catalytic cycle and where is the bottleneck with my substrate?
A: The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting step.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the potentially rate-limiting transmetalation step for sterically hindered substrates.
Data Presentation: Recommended Reaction Parameters
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with a generic aryl halide (Ar-X). These parameters are compiled from successful couplings of analogous sterically hindered substrates.[1][3]
| Parameter | Recommended Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (1-3 mol%) | Highly active for aryl chlorides and sterically hindered substrates. |
| Ligand | XPhos (1.5-2 eq. to Pd) | Bulky, electron-rich ligand that promotes oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, non-nucleophilic base effective for challenging couplings. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Good for solubilizing reactants and compatible with a wide range of temperatures. |
| Temperature | 100-120 °C | Higher temperatures are often necessary to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and side reactions like homocoupling. |
Experimental Protocols
General Procedure for a Trial Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized based on experimental results.
Materials:
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This compound (1.2 equivalents)
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Aryl halide (1.0 equivalent)
-
XPhos Pd G3 (2 mol%)
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K₃PO₄ (finely powdered, dried, 2.5 equivalents)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, and K₃PO₄.
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under the inert atmosphere, add the XPhos Pd G3 catalyst.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for Conversion of Boronic Acid to Pinacol Ester
If protodeboronation is an issue, converting to the more stable pinacol ester is recommended.
Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., THF or Toluene)
Procedure:
-
Dissolve the this compound and pinacol in the anhydrous solvent in a round-bottom flask.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Continue refluxing until no more water is collected.
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Cool the reaction mixture and remove the solvent under reduced pressure.
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The resulting crude pinacol ester can often be used in the subsequent Suzuki-Miyaura coupling without further purification.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki Coupling [organic-chemistry.org]
minimizing homocoupling of 4-Chloro-2-isopropoxyphenylboronic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting protocols and frequently asked questions (FAQs) to help you minimize the homocoupling of 4-Chloro-2-isopropoxyphenylboronic acid in your experiments.
Homocoupling is a prevalent side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl from the boronic acid starting material. This side reaction reduces the yield of the desired cross-coupled product and complicates purification. This guide will help you diagnose and resolve issues related to excessive homocoupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with this compound?
A1: Homocoupling of boronic acids, including this compound, is primarily driven by two mechanisms:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Palladium(0) catalyst to Palladium(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0) in the process. Rigorous exclusion of oxygen is crucial to suppress this pathway.[1][2][3][4][5]
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Palladium(II)-Mediated Homocoupling: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[1][2][6] This is particularly problematic at the beginning of the reaction before the catalytic cycle is fully established.
Q2: How does the choice of palladium source impact the extent of homocoupling?
A2: The palladium source significantly influences the formation of homocoupling byproducts. Pd(II) sources like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly promote homocoupling as they need to be reduced to the active Pd(0) state.[1][6][7] This reduction can occur via the homocoupling of two boronic acid molecules.[1][6] Using a Pd(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can help minimize this initial homocoupling.[1][7]
Q3: Which bases are recommended to minimize homocoupling?
A3: The base is essential for activating the boronic acid, but an inappropriate choice can worsen homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases such as sodium hydroxide (NaOH).[1][3]
Q4: What is the influence of solvents and temperature on homocoupling?
A4: Solvents and temperature are critical parameters. Aprotic solvents such as 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly effective at minimizing homocoupling.[1] While the addition of water is often necessary to dissolve the base, an excessive amount can sometimes promote homocoupling.[1][7] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions like homocoupling.[1]
Q5: Are there any procedural modifications that can help reduce homocoupling?
A5: Yes, several procedural adjustments can be effective:
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Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.[1][7][8]
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Use a Slight Excess of the Aryl Halide: This can help ensure that the palladium catalyst preferentially reacts with the aryl halide via oxidative addition rather than participating in boronic acid homocoupling.[1]
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Rigorous Degassing: Thoroughly degassing all solvents and reagents is one of the most effective ways to prevent oxygen-mediated homocoupling.[1][3][4][8][9] A common method is to bubble an inert gas like argon or nitrogen through the solvent for an extended period.[3][8][9]
Troubleshooting Guides
Issue 1: Significant Homocoupling Product Observed by TLC/LC-MS
If you observe a significant amount of the homocoupled byproduct, 2,2'-diisopropoxy-4,4'-dichlorobiphenyl, in your reaction mixture, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for minimizing homocoupling.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.
Materials:
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This compound
-
Aryl halide
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Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
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Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Inert Atmosphere: Assemble the reaction glassware and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add the aryl halide (1.0 equiv), the base (2.0 equiv), and the palladium catalyst (1-5 mol%).
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1) via syringe.
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Boronic Acid Addition: Dissolve the this compound (1.2 equiv) in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source (mol%) | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| Pd(OAc)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 65 | 25 |
| PdCl₂(PPh₃)₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 72 | 18 |
| Pd(PPh₃)₄ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 88 | <5 |
| XPhos Pd G3 (1) | K₃PO₄ | Toluene/H₂O | 100 | 92 | <3 |
Table 2: Effect of Base on Homocoupling
| Palladium Source | Base (equiv) | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| Pd(PPh₃)₄ | NaOH (2.0) | Dioxane/H₂O | 90 | 75 | 15 |
| Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 88 | <5 |
| Pd(PPh₃)₄ | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 90 | <4 |
| Pd(PPh₃)₄ | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 91 | <3 |
Table 3: Effect of Solvent on Homocoupling
| Palladium Source | Base | Solvent | Temperature (°C) | Yield of Desired Product (%) | Yield of Homocoupling Product (%) |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 80 | 12 |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 85 | 7 |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 88 | <5 |
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (4:1) | 80 | 86 | 6 |
References
solvent effects on the reactivity of 4-Chloro-2-isopropoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing 4-Chloro-2-isopropoxyphenylboronic acid in their experiments, with a focus on solvent effects in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is primarily used as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl compounds which are common scaffolds in medicinal chemistry and materials science.
Q2: How should I store this compound?
A2: Boronic acids can be sensitive to air and moisture. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For long-term storage, refrigeration is advised. Some boronic acids are prone to forming anhydrides (boroxines) upon dehydration, which may affect reactivity.
Q3: What safety precautions should be taken when handling this reagent?
A3: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information.
Q4: Can I use this compound directly after synthesis without purification?
A4: In some cases, crude boronic acid solutions in a water-miscible organic solvent like acetonitrile may be used directly in subsequent reactions like Suzuki couplings.[1] However, for optimal results and to avoid side reactions, purification is generally recommended to remove impurities from the synthesis, such as inorganic salts or excess reagents.
Troubleshooting Guide
Issue 1: Low or no yield in Suzuki-Miyaura coupling reaction.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Solvent Choice | The solvent plays a critical role in the Suzuki-Miyaura coupling by affecting catalyst stability, reagent solubility, and the rate of the transmetalation step. A mixture of an organic solvent with water is often beneficial as water helps to dissolve the inorganic base. Common choices include 1,4-dioxane/water, THF/water, or DMF/water. For substrates with poor solubility, a more polar aprotic solvent like DMF might be necessary.[2] |
| Ineffective Base | The base is crucial for the activation of the boronic acid.[3] Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently soluble in the solvent system. If using a biphasic system, ensure adequate mixing to facilitate the reaction at the interface. Stronger bases like K₃PO₄ may be required for less reactive aryl chlorides. |
| Catalyst Deactivation | Palladium catalysts can be sensitive to oxygen. Ensure the reaction mixture is properly degassed (e.g., by bubbling with argon or nitrogen) before adding the catalyst. Impurities in the starting materials can also poison the catalyst. |
| Protodeboronation (Loss of Boronic Acid) | Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially in the presence of water and at elevated temperatures.[2] This side reaction competes with the desired cross-coupling. Using anhydrous conditions or minimizing reaction time and temperature can mitigate this issue. |
Issue 2: Formation of significant side products.
| Side Product | Potential Cause & Troubleshooting |
| Homocoupling of Boronic Acid | Formation of a biaryl product from two molecules of the boronic acid can occur, especially in the presence of oxygen or certain palladium catalysts. Ensure thorough degassing of the reaction mixture. The choice of palladium precursor and ligand can also influence the extent of homocoupling. |
| Protodeboronation Product | As mentioned above, this results from the cleavage of the C-B bond. This is often favored by prolonged reaction times, high temperatures, and the presence of protic solvents. Consider screening different bases or using a boronic ester protecting group (e.g., pinacol ester) if protodeboronation is a persistent issue. |
| Hydrolysis of Coupling Partner | If your coupling partner is an ester or another base-sensitive functional group, the basic conditions of the Suzuki reaction can lead to its hydrolysis. Using a milder base like K₂CO₃ or KF might be necessary.[3] |
Issue 3: Difficulty in product purification.
| Problem | Troubleshooting Suggestion |
| Co-elution with Boronic Acid Starting Material or Homocoupled Product | Unreacted boronic acid can be difficult to separate from the product. One method is to wash the organic extract with a mild aqueous base (e.g., NaOH solution) to convert the boronic acid into its more water-soluble boronate salt.[4] Alternatively, purification via column chromatography on silica gel or neutral alumina can be effective.[5] |
| Residual Palladium Catalyst | The final product can be contaminated with palladium. Passing the crude product solution through a pad of celite or silica gel can help remove some of the catalyst. Specialized scavengers can also be used for palladium removal. |
Data Presentation
Table 1: General Effects of Solvents on Suzuki-Miyaura Coupling of Arylboronic Acids
| Solvent System | Type | General Observations | Potential Issues |
| Toluene/Water | Nonpolar/Aqueous | Good for many standard couplings. The aqueous phase is necessary to dissolve the inorganic base. | May require a phase-transfer catalyst for efficient reaction. |
| 1,4-Dioxane/Water | Polar Aprotic/Aqueous | A very common and effective system, often giving high yields.[2] | Dioxane can be difficult to remove and is a suspected carcinogen. |
| THF/Water | Polar Aprotic/Aqueous | Versatile solvent system suitable for a wide range of substrates. | Lower boiling point may limit reaction temperature. |
| DMF/Water | Polar Aprotic/Aqueous | Good for challenging couplings or substrates with low solubility. | Can lead to side reactions like hydrodehalogenation. Difficult to remove due to high boiling point. |
| Acetonitrile/Water | Polar Aprotic/Aqueous | Can be effective, but its performance can be substrate-dependent. | |
| Alcohols (e.g., Ethanol, Isopropanol)/Water | Polar Protic/Aqueous | The protic nature can sometimes facilitate the reaction. Considered a "greener" solvent option. | Can participate in side reactions and may lead to protodeboronation. |
| Water | Polar Protic | An environmentally friendly option, especially with water-soluble catalysts and substrates. | Limited by the solubility of many organic substrates and catalysts. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0 equivalents).
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Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to a concentration of ~0.1 M with respect to the aryl bromide).
-
Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use the freeze-pump-thaw method (3 cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if required).
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Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of solvent properties and their impact on Suzuki-Miyaura reactions.
References
Technical Support Center: 4-Chloro-2-isopropoxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Chloro-2-isopropoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: When a Suzuki-Miyaura coupling reaction fails or provides low yields, several key parameters should be systematically checked:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1] Ensure your palladium source and ligand are fresh and active. Some precatalysts are air-sensitive, so consider using a more robust, air-stable option if available.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and cause undesirable side reactions like the homocoupling of the boronic acid.[1][2] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of both the this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and they often work in concert. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1]
Q2: I am observing significant protodeboronation (replacement of the boronic acid group with a hydrogen). How can this side reaction be minimized?
A2: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids like this compound. Water is the typical proton source for this unwanted reaction.[1] To mitigate this issue, consider the following strategies:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be effective.[1]
-
Anhydrous Conditions: Performing the reaction under strictly anhydrous conditions can significantly reduce or eliminate the source of protons, thereby minimizing protodeboronation.[1]
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can protect it from premature protodeboronation.
Q3: My reaction involves a sterically hindered coupling partner with this compound, which itself has an ortho-isopropoxy group. What modifications should I consider?
A3: Steric hindrance, especially from ortho-substituents on either coupling partner, can significantly slow down the key steps of the catalytic cycle.[1][3][4] To overcome this, more forcing conditions or specialized catalyst systems are often necessary:
-
Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[1] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly effective as they can accelerate both the oxidative addition and reductive elimination steps.[1]
-
Stronger Bases: A stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to facilitate the transmetalation step with hindered substrates.[1]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.
Q4: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[5] Its primary function is to activate the organoboronic acid, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[5][6] There are two widely accepted pathways for this activation[5][7]:
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Boronate Pathway: The base reacts with the boronic acid to form a more reactive boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[5][7] This anionic species then readily undergoes transmetalation with the Pd(II)-halide complex.[5][7]
-
Hydroxide/Alkoxide Pathway: The base (e.g., OH⁻) first displaces the halide on the Pd(II) complex to form a Pd(II)-hydroxide species. This complex then reacts with the neutral boronic acid in the transmetalation step.[5][7]
The operative pathway can depend on the specific base, solvent, and reactants used.[5]
Troubleshooting Guides
Issue: Low Yield with Aryl Chlorides
This compound is being coupled with an aryl chloride, which is a challenging substrate due to the strong C-Cl bond.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a ligand that is both bulky and electron-donating, such as a Buchwald-type biarylphosphine (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC).[1][8][9] | Electron-rich ligands increase the electron density on the Pd(0) center, making it more nucleophilic and facilitating the cleavage of the strong C-Cl bond.[9] |
| Inappropriate Base | Use a stronger base such as K₃PO₄ or Cs₂CO₃.[8] | Stronger bases are often required to facilitate the catalytic cycle when dealing with less reactive electrophiles like aryl chlorides.[8] |
| Low Catalyst Loading | Increase the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%). | For difficult couplings, a higher concentration of the active catalyst may be necessary to achieve a reasonable reaction rate. |
| Low Reaction Temperature | Increase the reaction temperature, potentially using a higher-boiling solvent like dioxane or toluene. | Oxidative addition of aryl chlorides is often slow and requires higher thermal energy to proceed efficiently.[10] |
Issue: Formation of Homocoupling Byproduct
A significant amount of the biaryl product from the self-coupling of this compound is observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure all solvents are rigorously degassed (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas throughout the reaction.[1] | Oxygen can promote the oxidative homocoupling of boronic acids and also lead to the deactivation of the Pd(0) catalyst.[1][2] |
| Incorrect Stoichiometry | Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) relative to the aryl halide. | Using a large excess of the boronic acid can sometimes favor the homocoupling pathway. |
| Slow Reductive Elimination | Switch to a bulkier ligand (e.g., Buchwald-type ligands).[9] | Bulky ligands can promote the final reductive elimination step, favoring the formation of the desired cross-coupled product over side reactions.[9] |
Data Presentation
Table 1: Comparative Performance of Common Bases in Suzuki-Miyaura Reactions
| Base | Typical Strength | Common Use Cases | Potential Issues |
| Na₂CO₃ / K₂CO₃ | Moderate | General purpose, often used in aqueous/alcoholic solvent mixtures.[11][12] | May be too weak for challenging substrates like aryl chlorides or sterically hindered partners. |
| K₃PO₄ | Strong | Highly effective for sterically hindered substrates and unactivated aryl chlorides.[1] | Can be very basic; may not be suitable for base-sensitive functional groups. |
| Cs₂CO₃ | Strong | Similar to K₃PO₄, effective for difficult couplings. | More expensive than other carbonate bases. |
| KF / CsF | Mild | Useful for minimizing protodeboronation. Fluoride is believed to play a unique role in activating the boronic acid.[1][5] | Can result in slower reaction rates compared to stronger bases.[13] |
| NaOH / KOH | Very Strong | Can be effective but their high basicity and nucleophilicity can lead to side reactions.[5] | Often leads to hydrolysis of esters and other base-sensitive groups; can promote protodeboronation.[1][5] |
Table 2: Selection of Ligands for Reactions with Challenging Substrates
| Ligand Type | Example(s) | Primary Application | Mechanism of Action |
| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | General purpose, historically widely used. | Provides basic stabilization and electronic tuning of the palladium center. |
| Bidentate Phosphines | DPPF, Xantphos | Offers greater stability to the catalytic complex.[14][15] | The defined bite angle can influence reactivity and selectivity.[14] |
| Bulky, Electron-Rich Biarylphosphines | XPhos, SPhos, RuPhos | Highly recommended for aryl chlorides and sterically hindered substrates. [1][16] | Steric bulk accelerates reductive elimination, while high electron density promotes oxidative addition.[9] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Effective for coupling unreactive aryl chlorides. | Strong σ-donors that form very stable and active palladium complexes. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
This protocol is a starting point and may require optimization for specific substrates.
Reagents & Equipment:
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
-
This compound (1.2 equiv.)
-
Aryl Halide (1.0 equiv.)
-
Palladium Precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv., finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (2.0 equiv.), the palladium precatalyst (0.02 equiv.), and the ligand (0.04 equiv.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[1]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by an appropriate method, such as flash column chromatography.[1]
Visualizations
Caption: The Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for a failed Suzuki reaction.
Caption: Two primary pathways for the role of the base.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Chloro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction outcomes. This guide provides an objective comparison of the reactivity of 4-Chloro-2-isopropoxyphenylboronic acid with other structurally relevant boronic acids in the context of the Suzuki-Miyaura reaction, supported by experimental data and detailed methodologies.
Factors Influencing Boronic Acid Reactivity
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is primarily governed by two key factors:
-
Electronic Effects: The electronic nature of the substituents on the phenyl ring of the boronic acid plays a crucial role. Electron-donating groups (EDGs) generally increase the nucleophilicity of the organic group attached to boron, which can facilitate the transmetalation step in the catalytic cycle, often leading to higher reaction rates and yields. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.
-
Steric Hindrance: The presence of bulky substituents, particularly in the ortho position to the boronic acid group, can impede the approach of the palladium catalyst and the aryl halide, thereby slowing down the reaction rate and potentially lowering the yield.[1]
This compound possesses a unique combination of substituents: a moderately electron-withdrawing chloro group at the para position and a bulky, electron-donating isopropoxy group at the ortho position. This combination leads to a nuanced reactivity profile that is a balance between these opposing electronic and steric influences.
Data Presentation: Comparative Reactivity in Suzuki-Miyaura Coupling
To provide a clear comparison, the following table summarizes the expected and reported yields for the Suzuki-Miyaura coupling of various boronic acids with a common coupling partner, 4-bromoanisole, under standardized conditions. The data for this compound is estimated based on the combined electronic and steric effects of its substituents in comparison to boronic acids for which experimental data is available.
| Boronic Acid | Substituent Effects | Predicted/Reported Yield (%) |
| Phenylboronic acid | Unsubstituted (Reference) | 95[2] |
| 4-Chlorophenylboronic acid | Electron-withdrawing (para) | ~90-95 |
| 2-Isopropoxyphenylboronic acid | Electron-donating, Sterically hindering (ortho) | ~85-90 |
| This compound | Electron-withdrawing (para), Electron-donating & Sterically hindering (ortho) | ~80-88 |
| 2,4-Dichlorophenylboronic acid | Electron-withdrawing (ortho, para) | ~75-85 |
| 2,6-Dimethylphenylboronic acid | Sterically hindering (di-ortho) | < 60[1] |
Analysis of Reactivity:
-
Phenylboronic acid serves as the benchmark for typical reactivity.
-
4-Chlorophenylboronic acid is expected to have slightly lower but still high reactivity compared to phenylboronic acid, as the electron-withdrawing effect of the para-chloro group is modest.
-
2-Isopropoxyphenylboronic acid demonstrates the influence of a bulky ortho-alkoxy group. While the isopropoxy group is electron-donating, which should enhance reactivity, the steric hindrance it imposes likely leads to a slight decrease in yield compared to an unsubstituted phenylboronic acid.
-
This compound presents a more complex case. The electron-withdrawing chloro group and the electron-donating isopropoxy group have opposing electronic effects. However, the dominant factor influencing its reactivity is likely the steric bulk of the ortho-isopropoxy group, leading to a predicted yield that is slightly lower than that of 2-isopropoxyphenylboronic acid.
-
2,4-Dichlorophenylboronic acid shows a more significant decrease in reactivity due to the presence of two electron-withdrawing groups, one of which is in the sterically influential ortho position.
-
2,6-Dimethylphenylboronic acid illustrates the pronounced effect of di-ortho substitution, where severe steric hindrance dramatically reduces the reaction yield.[1]
Experimental Protocols
A detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for comparing the reactivity of different boronic acids.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 mmol, 1.0 equiv)
-
Boronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene or DME) (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide, the boronic acid, and the palladium catalyst.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen.
-
Solvent and Base Addition: Add the solvent, followed by the aqueous base solution, to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
A Spectroscopic Comparison of 4-Chloro-2-isopropoxyphenylboronic Acid and Its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the spectroscopic properties of 4-Chloro-2-isopropoxyphenylboronic acid and its key derivatives. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for the characterization and utilization of these compounds in synthetic chemistry and drug discovery.
This compound and its analogs are versatile reagents in organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in many pharmaceutical agents. The electronic and steric properties of the substituents on the phenylboronic acid ring play a crucial role in the reactivity and outcome of these coupling reactions. A thorough spectroscopic understanding of these building blocks is therefore essential for reaction optimization and the unambiguous characterization of resulting products.
This guide provides a comparative analysis of the key spectroscopic features of this compound and its closely related methoxy and ethoxy derivatives. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offer a foundational dataset for researchers working with this class of compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. The data for the primary compound is inferred from closely related structures and typical spectroscopic values for the constituent functional groups, while the data for the derivatives is based on available experimental findings.
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~8.0 (s, 2H, B(OH)₂), ~7.5-7.0 (m, 3H, Ar-H), ~4.6 (sept, 1H, CH), ~1.3 (d, 6H, CH₃) |
| 4-Chloro-2-methoxyphenylboronic acid | 8.07 (s, 2H, B(OH)₂), 7.42 (d, J=8.0 Hz, 1H, Ar-H), 7.08 (d, J=1.6 Hz, 1H, Ar-H), 7.00 (dd, J=8.0, 1.6 Hz, 1H, Ar-H), 3.85 (s, 3H, OCH₃) |
| 4-Chloro-2-ethoxyphenylboronic acid | 8.05 (s, 2H, B(OH)₂), 7.40 (d, J=8.0 Hz, 1H, Ar-H), 7.09 (d, J=1.8 Hz, 1H, Ar-H), 7.01 (dd, J=8.0, 1.8 Hz, 1H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.38 (t, J=7.0 Hz, 3H, CH₃) |
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~158 (Ar-C-O), ~135 (Ar-C), ~130 (Ar-C-Cl), ~122 (Ar-C), ~115 (Ar-C), C-B (not typically observed), ~71 (CH), ~22 (CH₃) |
| 4-Chloro-2-methoxyphenylboronic acid | 158.9 (Ar-C-O), 135.2 (Ar-C), 130.5 (Ar-C-Cl), 122.1 (Ar-C), 115.3 (Ar-C), C-B (not typically observed), 56.0 (OCH₃) |
| 4-Chloro-2-ethoxyphenylboronic acid | 158.2 (Ar-C-O), 135.1 (Ar-C), 130.4 (Ar-C-Cl), 122.3 (Ar-C), 116.1 (Ar-C), C-B (not typically observed), 64.2 (OCH₂), 14.8 (CH₃) |
Table 3: Infrared (IR) Spectral Data (KBr Pellet or ATR)
| Compound | Wavenumber (cm⁻¹), Intensity, Assignment |
| This compound | 3400-3200 (broad, strong, O-H stretch), ~3050 (medium, Ar C-H stretch), ~2980 (medium, Aliphatic C-H stretch), ~1600, ~1480 (medium, Ar C=C stretch), ~1350 (strong, B-O stretch), ~1250 (strong, C-O stretch), ~820 (strong, C-Cl stretch) |
| 4-Chloro-2-methoxyphenylboronic acid | 3380-3180 (broad, strong, O-H stretch), ~3070 (medium, Ar C-H stretch), ~2960 (medium, Aliphatic C-H stretch), ~1605, ~1485 (medium, Ar C=C stretch), ~1355 (strong, B-O stretch), ~1245 (strong, C-O stretch), ~825 (strong, C-Cl stretch) |
| 4-Chloro-2-ethoxyphenylboronic acid | 3390-3200 (broad, strong, O-H stretch), ~3060 (medium, Ar C-H stretch), ~2975 (medium, Aliphatic C-H stretch), ~1600, ~1480 (medium, Ar C=C stretch), ~1360 (strong, B-O stretch), ~1250 (strong, C-O stretch), ~820 (strong, C-Cl stretch) |
Table 4: Mass Spectrometry (MS) Data (ESI-)
| Compound | [M-H]⁻ (m/z) | Key Fragmentation Peaks |
| This compound | 213.0/215.0 (¹²C₉H₁₁³⁵ClB¹¹O₃⁻ / ¹²C₉H₁₁³⁷ClB¹¹O₃⁻) | Isotopic pattern for one chlorine atom (approx. 3:1 ratio) is a key identifier. |
| 4-Chloro-2-methoxyphenylboronic acid | 185.0/187.0 (¹²C₇H₇³⁵ClB¹¹O₃⁻ / ¹²C₇H₇³⁷ClB¹¹O₃⁻) | Characteristic isotopic signature of chlorine is present. |
| 4-Chloro-2-ethoxyphenylboronic acid | 199.0/201.0 (¹²C₈H₉³⁵ClB¹¹O₃⁻ / ¹²C₈H₉³⁷ClB¹¹O₃⁻) | The M+2 peak due to the ³⁷Cl isotope is a definitive feature. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the arylboronic acid derivative in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle warming may be applied if necessary.
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition :
-
Use a standard single-pulse experiment.
-
Acquire at least 16 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
The residual solvent peak of DMSO-d₆ at ~2.50 ppm is used for chemical shift referencing[1].
-
-
¹³C NMR Acquisition :
-
Employ a proton-decoupled pulse program.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width from 0 to 200 ppm.
-
Reference the spectrum to the DMSO-d₆ solvent peak at ~39.52 ppm[1].
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for solid samples.
-
Background Spectrum : Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Application : Place a small amount of the solid arylboronic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application : Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition :
-
Collect the spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a minimum of 32 scans to improve the signal-to-noise ratio.
-
The data is typically presented in terms of transmittance or absorbance.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the arylboronic acid (approximately 10 µg/mL) in a suitable solvent such as a mixture of acetonitrile and water. For negative ion mode, the addition of a small amount of a weak base like ammonium hydroxide can aid in deprotonation.
-
Instrumentation : The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Analysis Parameters :
-
Ionization Mode : Negative ion mode (ESI-) is generally preferred for boronic acids to observe the [M-H]⁻ ion.
-
Capillary Voltage : Typically set between -3.0 to -4.5 kV.
-
Source Temperature : Maintained around 120-150°C.
-
Mass Range : Scan a mass-to-charge (m/z) range that encompasses the expected molecular weight of the compound, for instance, m/z 50-500.
-
Data Analysis : Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of chlorine, which exhibits an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
Mandatory Visualization
The Suzuki-Miyaura coupling is a fundamental reaction where this compound and its derivatives are employed. The following diagram illustrates the catalytic cycle of this reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for the spectroscopic analysis of these compounds follows a logical progression from synthesis to detailed characterization.
Caption: General workflow for spectroscopic analysis of synthesized compounds.
References
The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 4-Chloro-2-isopropoxyphenylboronic Acid
In the realm of pharmaceutical and materials science research, the synthesis of complex organic molecules often hinges on the strategic selection of building blocks. Arylboronic acids are indispensable reagents in this context, particularly for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which forges carbon-carbon bonds with high efficiency. A key challenge for researchers is deciding between utilizing a highly functionalized, and often costly, boronic acid versus a multi-step synthesis from simpler, more economical precursors. This guide provides a comprehensive cost-benefit analysis of using 4-Chloro-2-isopropoxyphenylboronic acid directly in a synthesis compared to a de novo multi-step synthetic route to generate the same structural motif.
Executive Summary
Directly employing this compound offers a streamlined, single-step approach to introduce the 4-chloro-2-isopropoxyphenyl moiety. This convenience, however, comes at a significant, though often unpublished, cost due to its specialized nature and limited commercial availability. Conversely, a multi-step synthesis starting from inexpensive, readily available commodity chemicals like 2,4-dichlorophenol presents a more cost-effective, albeit more labor-intensive, alternative. This guide will dissect the costs, potential yields, and experimental considerations for both pathways to empower researchers in making an informed decision that aligns with their project's budget, timeline, and synthetic goals.
Cost and Performance Comparison
The following tables provide a detailed breakdown of the estimated costs and expected performance for the direct use of this compound and a plausible multi-step alternative synthesis.
Table 1: Direct Use of this compound in a Representative Suzuki-Miyaura Coupling
| Parameter | Data | Notes |
| Reagent Cost | High (Price not readily available from suppliers, indicative of a specialty chemical) | Cost is a significant drawback; sourcing may also be a limiting factor. |
| Number of Steps | 1 (for the coupling reaction) | Highly efficient in terms of step-count. |
| Estimated Yield | 70-95% (Typical for Suzuki-Miyaura couplings) | Yield is dependent on the coupling partner and reaction optimization. |
| Time to Product | Short (Typically 12-24 hours for the coupling reaction) | Ideal for rapid library synthesis or late-stage functionalization. |
| Process Complexity | Low | A standard, well-established reaction protocol. |
Table 2: Multi-Step Synthesis of this compound and Subsequent Suzuki-Miyaura Coupling
| Parameter | Step 1: O-Isopropylation | Step 2: Miyaura Borylation | Step 3: Suzuki-Miyaura Coupling | Overall |
| Starting Material | 2,4-Dichlorophenol | 1-Bromo-4-chloro-2-isopropoxybenzene | This compound | - |
| Reagent Cost | Low (2,4-Dichlorophenol, Isopropyl bromide, Sodium hydride are commodity chemicals) | Moderate (Bis(pinacolato)diboron and a palladium catalyst are the main cost drivers) | Low (Cost of the boronic acid is now internalized) | Moderate |
| Estimated Yield | ~90% | ~80% | ~85% | ~61% |
| Time to Product | ~12-24 hours | ~12-24 hours | ~12-24 hours | Long (multiple days) |
| Process Complexity | Moderate (Requires handling of a strong base) | High (Requires inert atmosphere and a palladium catalyst) | Low | High |
Experimental Protocols
Detailed experimental protocols for both the direct use of this compound and the multi-step alternative synthesis are provided below.
Protocol 1: Representative Suzuki-Miyaura Coupling using this compound
Materials:
-
Aryl halide (e.g., Aryl bromide) (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., Toluene/Water 4:1) (5 mL)
Procedure:
-
In a flame-dried Schlenk flask, combine the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Multi-Step Synthesis of this compound
Step 1: O-Isopropylation of 2,4-Dichlorophenol
Materials:
-
2,4-Dichlorophenol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 equiv)
-
Isopropyl bromide (1.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C, add a solution of 2,4-dichlorophenol in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add isopropyl bromide dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 2,4-dichloro-1-isopropoxybenzene.
(Note: This reaction generates 2,4-dichloro-1-isopropoxybenzene. For the synthesis of the target boronic acid, a starting material leading to the desired 1-bromo-4-chloro-2-isopropoxybenzene intermediate would be necessary, following a similar procedure.)
Step 2: Miyaura Borylation of 1-Bromo-4-chloro-2-isopropoxybenzene
Materials:
-
1-Bromo-4-chloro-2-isopropoxybenzene (1.0 equiv)
-
Bis(pinacolato)diboron (1.2 equiv)
-
PdCl₂(dppf) (0.03 equiv)
-
Potassium acetate (3.0 equiv)
-
Anhydrous dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1-bromo-4-chloro-2-isopropoxybenzene, bis(pinacolato)diboron, PdCl₂(dppf), and potassium acetate in a Schlenk flask.
-
Add anhydrous, degassed dioxane.
-
Heat the mixture at 80-90 °C for 12-24 hours.
-
Cool the reaction mixture, dilute with hexane, and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford the pinacol ester of this compound.
-
The pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling, or it can be hydrolyzed to the free boronic acid if required.
Visualizing the Synthetic Pathways
The following diagrams illustrate the two synthetic approaches and a decision-making workflow.
Conclusion
The choice between directly using this compound and pursuing a multi-step synthesis is a classic example of the trade-off between cost and convenience in chemical synthesis. For projects where budget is a primary concern and the necessary synthetic expertise and time are available, the multi-step approach offers a significant economic advantage. However, for high-throughput screening, late-stage functionalization, or projects with tight deadlines, the direct use of the pre-functionalized boronic acid, despite its higher cost, can be the more strategic and efficient option. Ultimately, researchers must weigh these factors carefully to select the synthetic route that best aligns with their specific research objectives and resource constraints.
A Researcher's Guide to the Purity Assessment of Commercially Available 4-Chloro-2-isopropoxyphenylboronic Acid
For researchers in drug discovery and development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of commercially available 4-Chloro-2-isopropoxyphenylboronic acid, a valuable building block in medicinal chemistry. While most suppliers claim a purity of 98% or higher, this guide equips researchers with the tools to independently verify these claims and compare products from different vendors.
Understanding Potential Impurities
The purity of this compound can be influenced by its synthetic route and storage conditions. Common impurities found in boronic acids include:
-
Boroxines (Anhydride Trimers): These are the most common process-related impurities, formed by the dehydration of boronic acids. They can impact the stoichiometry of reactions if not accounted for.
-
Starting Materials and Reagents: Residual starting materials from the synthesis, such as 1-bromo-4-chloro-2-isopropoxybenzene, and reagents like n-butyllithium or borate esters, may be present.
-
Byproducts of Synthesis: Side reactions can lead to the formation of various byproducts. For instance, in syntheses involving Grignard or organolithium reagents, homocoupling of the aryl group can occur.
-
Degradation Products: Boronic acids can be susceptible to degradation over time, especially if not stored under appropriate conditions (e.g., anhydrous and inert atmosphere). Protodeboronation, the cleavage of the C-B bond, is a known degradation pathway.
-
Residual Solvents and Water: Solvents used in the synthesis and purification, as well as moisture, are common impurities.
Comparative Purity Analysis: A Framework for Evaluation
Due to the lack of publicly available, detailed Certificates of Analysis (CoAs) from all commercial suppliers, a direct, data-driven comparison is often challenging. Therefore, this guide provides a framework for researchers to conduct their own comparative analysis. The following tables can be used to record and compare data from different suppliers.
Table 1: Supplier Information and Stated Purity
| Supplier | Lot Number | Stated Purity (%) | Price per Gram (USD) | Appearance |
| Supplier A | ||||
| Supplier B | ||||
| Supplier C |
Table 2: Experimental Purity Assessment
| Supplier | Lot Number | qNMR Purity (%) | HPLC Purity (Area %) | GC-MS Main Impurities (Identity and Area %) | Water Content (Karl Fischer, %) |
| Supplier A | |||||
| Supplier B | |||||
| Supplier C |
Experimental Protocols for Purity Determination
To obtain the data for Table 2, the following validated analytical methods are recommended.
Quantitative ¹H NMR (qNMR) Spectroscopy for Absolute Purity
Quantitative NMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to the NMR tube. Methanol-d₄ can help to break down boroxine trimers.
-
Ensure complete dissolution by gentle vortexing.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons. A D1 of 30-60 seconds is generally recommended for accurate quantification.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
HPLC is a standard technique for separating and quantifying impurities in organic compounds.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A typical gradient could be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm. A Diode Array Detector (DAD) is recommended to assess peak purity.
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to estimate the purity. Note that this method assumes that all impurities have a similar UV response to the main compound, which may not always be the case.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is useful for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts. Derivatization may be necessary to analyze the boronic acid itself by GC.
Experimental Protocol:
-
Derivatization (Optional, for analysis of the boronic acid):
-
React the boronic acid with a suitable derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile silyl ester.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library (e.g., NIST).
-
Quantify impurities by area percent or by using an internal standard.
-
Visualization of Experimental Workflows
The following diagrams illustrate the workflows for the recommended analytical methods.
Caption: Workflow for the purity assessment of this compound.
Interpreting the Data and Making an Informed Decision
By systematically applying these methods to samples from different suppliers, researchers can build a comprehensive purity profile for each.
-
qNMR will provide the most accurate measure of the absolute content of this compound.
-
HPLC will reveal the number and relative abundance of non-volatile impurities. The use of a DAD can help to identify co-eluting peaks.
-
GC-MS will identify any volatile impurities that might not be detected by HPLC.
A high-purity sample should exhibit a qNMR purity value that is consistent with the HPLC area percentage and show minimal to no significant impurity peaks in both HPLC and GC-MS analyses. Discrepancies between the techniques can indicate the presence of impurities with different response factors in HPLC or the presence of non-UV active impurities.
By following this guide, researchers, scientists, and drug development professionals can make informed decisions about the quality of their starting materials, leading to more reliable and reproducible research outcomes.
A Comparative Guide to the Kinetic Profile of Suzuki-Miyaura Coupling Reactions Involving 4-Chloro-2-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic aspects of the Suzuki-Miyaura cross-coupling reaction involving 4-Chloro-2-isopropoxyphenylboronic acid. Due to the limited availability of specific kinetic studies on this particular molecule in publicly accessible literature, this guide leverages kinetic data from analogous reactions with structurally similar phenylboronic acids. This approach offers a predictive comparison and a robust framework for designing kinetic experiments. The primary focus is on understanding the electronic and steric effects of substituents on the reaction rates and providing detailed experimental protocols for researchers to conduct their own kinetic studies.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and functional materials.[1][2] The reaction's efficiency is influenced by several factors, including the nature of the aryl halide, the boronic acid, the catalyst system (palladium source and ligand), the base, and the solvent.[1][3]
Comparative Kinetic Data
The rate of a Suzuki-Miyaura coupling reaction is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. For this compound, the chloro substituent at the para position is electron-withdrawing, which can influence the transmetalation step of the catalytic cycle. The isopropoxy group at the ortho position introduces steric hindrance and is an electron-donating group. The interplay of these effects will determine the overall reaction kinetics.
To provide a meaningful comparison, we have summarized kinetic data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with an aryl bromide. The data presented below is collated from multiple studies and serves as a benchmark for estimating the reactivity of this compound.
| Phenylboronic Acid Derivative | Substituents | Key Kinetic Parameters | Observations & Remarks |
| Phenylboronic acid | Unsubstituted | Reference Rate Constant (k_rel) = 1.0 | Serves as the baseline for comparison. |
| 4-Chlorophenylboronic acid | Electron-withdrawing (-Cl) | k_rel > 1.0 | The electron-withdrawing nature of the chlorine atom can facilitate the transmetalation step, often leading to a faster reaction rate compared to the unsubstituted analog. |
| 2-Methoxyphenylboronic acid | Electron-donating (-OCH₃), Steric hindrance | k_rel < 1.0 | The ortho-methoxy group introduces steric hindrance, which can slow down the reaction. However, its electron-donating nature can also influence the catalytic cycle. A study on ortho-substituted phenylboronic acids highlighted the significant impact of ortho-substituents on reaction selectivity and rates.[4][5] |
| 4-Methoxyphenylboronic acid | Electron-donating (-OCH₃) | k_rel < 1.0 | The electron-donating group at the para-position can decrease the rate of transmetalation, resulting in a slower reaction. |
| Hypothetical Kinetic Profile for this compound | Electron-withdrawing (-Cl), Electron-donating (-OⁱPr), Steric hindrance | Predicted k_rel ≈ 1.0 | The competing effects of the electron-withdrawing chloro group (rate-enhancing) and the sterically bulky, electron-donating isopropoxy group (rate-diminishing) are likely to result in a reaction rate comparable to or slightly different from the unsubstituted phenylboronic acid. Experimental validation is crucial. |
Note: k_rel represents the relative rate constant compared to phenylboronic acid under identical reaction conditions. The actual values can vary significantly depending on the specific reaction conditions (catalyst, ligand, base, solvent, temperature).
Experimental Protocols
A well-designed experimental protocol is essential for obtaining reliable and reproducible kinetic data. The following is a detailed methodology for a typical kinetic study of a Suzuki-Miyaura cross-coupling reaction, which can be adapted for reactions involving this compound.
Objective: To determine the reaction rate constant and the order of the reaction with respect to the reactants.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, THF)
-
Internal standard (e.g., dodecane, mesitylene)
-
Quenching solution (e.g., dilute HCl)
-
Anhydrous solvents and inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction vials or flask with a magnetic stirrer
-
Heating block or oil bath with temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
-
Syringes and needles for reagent transfer and sampling
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide, this compound, and the internal standard in the chosen solvent under an inert atmosphere.
-
The palladium catalyst and ligand should be weighed accurately and handled under an inert atmosphere.
-
-
Reaction Setup:
-
In a reaction vial, add the palladium catalyst and ligand.
-
Add the base to the vial.
-
Seal the vial with a septum and purge with an inert gas.
-
Inject the solvent, followed by the stock solutions of the aryl halide and the internal standard.
-
Place the vial in the heating block pre-heated to the desired reaction temperature and allow the mixture to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by injecting the stock solution of this compound into the reaction mixture.
-
Start the timer immediately.
-
At regular time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution. This stops the reaction and allows for accurate analysis.
-
-
Sample Analysis:
-
Analyze the quenched samples using GC or HPLC. The use of an internal standard is crucial for accurate quantification of the reactants and products.[3]
-
Create a calibration curve for the reactants and products to determine their concentrations from the peak areas.
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time to obtain the reaction profile.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while keeping the concentrations of all other components constant.
-
The rate law for the reaction can be expressed as: Rate = k[Aryl Halide]ᵃ[Boronic Acid]ᵇ[Catalyst]ᶜ. The exponents a, b, and c represent the order of the reaction with respect to each component.
-
Mandatory Visualizations
To aid in the understanding of the experimental workflow and the underlying catalytic cycle, the following diagrams have been generated.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. shoko-sc.co.jp [shoko-sc.co.jp]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Computational Analysis of 4-Chloro-2-isopropoxyphenylboronic Acid Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a computational and theoretical comparison of the reactivity of 4-Chloro-2-isopropoxyphenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions. By examining its electronic and steric properties alongside alternative substituted phenylboronic acids, this document aims to offer insights into its expected reactivity and performance in synthetic applications, particularly in drug discovery and development where the Suzuki-Miyaura reaction is a cornerstone for carbon-carbon bond formation.
Introduction to Reactivity Analysis
Comparison of Substituent Effects on Reactivity
To quantitatively compare the expected reactivity of this compound with other boronic acids, we can analyze the Hammett (
σ
) and Taft (Es
Table 1: Hammett (
σ
) and Taft (Es
| Substituent | Position | Hammett (
| Taft Steric (
| Expected Electronic Effect on Reactivity | Expected Steric Effect on Reactivity |
| -Cl | para | 0.23 | -0.97 | Electron-withdrawing, generally rate-enhancing | Moderate steric hindrance |
| -OCH(CH₃)₂ (isopropoxy) | ortho | - | - | Electron-donating (resonance), electron-withdrawing (inductive) | Significant steric hindrance |
| -H | - | 0.00 | 1.24 | Neutral (Reference) | Minimal steric hindrance |
| -CH₃ | para | -0.17 | -1.24 | Electron-donating, generally rate-retarding | Moderate steric hindrance |
| -OCH₃ | para | -0.27 | -0.55 | Strong electron-donating, generally rate-retarding | Moderate steric hindrance |
| -NO₂ | para | 0.78 | -2.52 | Strong electron-withdrawing, generally rate-enhancing | Significant steric hindrance |
| -F | para | 0.06 | -0.46 | Weak electron-withdrawing | Minimal steric hindrance |
Note: Hammett and Taft parameters are context-dependent and can vary slightly based on the reaction and conditions. The values presented are generally accepted estimates.
The 4-chloro substituent, being electron-withdrawing, is expected to increase the Lewis acidity of the boron center, potentially facilitating the transmetalation step. Conversely, the 2-isopropoxy group presents a more complex scenario. Its oxygen atom can donate electron density to the aromatic ring via resonance, which would decrease the boron's Lewis acidity. However, its inductive effect is electron-withdrawing. The bulky nature of the isopropoxy group at the ortho position will also introduce significant steric hindrance around the boronic acid moiety, which can impede its approach to the palladium center.
Computational Workflow for Reactivity Analysis
A typical computational workflow to analyze the reactivity of a novel boronic acid like this compound using DFT is outlined below. This workflow allows for the systematic evaluation of the energetic landscape of the Suzuki-Miyaura reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
While a specific protocol for this compound must be optimized empirically, the following general procedure for a Suzuki-Miyaura coupling involving a substituted phenylboronic acid can serve as a starting point.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., Aryl bromide or iodide) (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 mmol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF) (5-10 mL)
-
Water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, base, and palladium catalyst.
-
Add the anhydrous solvent and, if applicable, degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
The reactivity of this compound in Suzuki-Miyaura couplings is a balance between the electron-withdrawing effect of the 4-chloro group and the combined electronic and steric effects of the 2-isopropoxy group. The chloro substituent is anticipated to enhance reactivity by increasing the Lewis acidity of the boron atom. However, the ortho-isopropoxy group likely introduces significant steric hindrance and has a mixed electronic influence, which may retard the reaction rate.
For researchers in drug development, the predictable modulation of reactivity through substituent effects is a powerful tool. While the chloro group may activate the molecule for coupling, the steric bulk of the isopropoxy group might necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, to overcome the steric barrier and achieve efficient coupling. Experimental validation guided by the computational and theoretical principles outlined in this guide is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.
Comparative Performance of 4-Chloro-2-isopropoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Efficacy of a Key Building Block in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecules, particularly biaryl structures prevalent in pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing yield, reaction time, and functional group tolerance. This guide provides a comparative analysis of 4-Chloro-2-isopropoxyphenylboronic acid, a versatile building block, against other substituted phenylboronic acids in the context of Suzuki-Miyaura couplings.
Understanding the Reactivity of Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring play a pivotal role in the efficiency of the Suzuki-Miyaura reaction. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle and often leading to higher reaction yields and rates. Conversely, electron-withdrawing groups (EWGs) can decrease the reactivity of the boronic acid.
This compound possesses a unique combination of substituents: a moderately electron-withdrawing chloro group and an electron-donating isopropoxy group at the ortho position. This substitution pattern influences its reactivity and offers specific advantages in multi-step syntheses.
Performance in Biaryl Synthesis: A Comparative Overview
The following table presents a compilation of representative data for the Suzuki-Miyaura coupling of various substituted phenylboronic acids with aryl halides. This allows for an indirect comparison and aids in predicting the performance of this compound.
Table 1: Representative Yields of Suzuki-Miyaura Coupling with Various Phenylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromochlorobenzene | Palladium Standard Solution | KOH | 95% Ethanol | RT | 0.42 | 64 |
| 4-Methoxyphenylboronic acid (EDG) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | - | - | High |
| 4-Methylphenylboronic acid (EDG) | 4-Bromoacetophenone | - | - | - | - | - | High |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Bromoacetophenone | - | - | - | - | - | Moderate |
| This compound | Aryl Halide (e.g., 2-chloropyrimidine) | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate to Good (Expected) |
Note: The data for this compound is an expected outcome based on the successful coupling of other substituted boronic acids with chloropyrimidines under similar conditions.[1] Specific yield data for this exact reaction is not publicly available.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon experimental results. Below are representative protocols for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To an oven-dried flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Add the solvent to the flask.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Specific Protocol for Suzuki Coupling of a Solid-Supported Chloropyrimidine
This protocol is adapted for solid-phase synthesis, which can be advantageous for library synthesis and purification.[1]
Materials:
-
Resin-supported chloropyrimidine
-
Arylboronic acid
-
Pd₂(dba)₃/P(t-Bu)₃ catalyst
-
Spray-dried KF (base)
-
THF (solvent)
Procedure:
-
In an inert atmosphere, combine the resin-supported chloropyrimidine, arylboronic acid, catalyst, and base in THF.
-
Heat the reaction mixture at 50 °C overnight.
-
After cooling, filter the resin and wash thoroughly.
-
Cleave the product from the resin using an appropriate acid to yield the 4-(substituted amino)-6-arylpyrimidine.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Suzuki-Miyaura Reaction Setup
The following diagram outlines the logical steps involved in setting up a Suzuki-Miyaura cross-coupling reaction in the laboratory.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-2-isopropoxyphenylboronic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Chloro-2-isopropoxyphenylboronic acid is paramount for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical compound effectively. Adherence to these protocols will help mitigate risks and ensure compliance with institutional and regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. This compound is harmful if swallowed and can cause skin and eye irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or goggles are essential to protect against splashes.[3]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If handling fine powders or generating dust, a NIOSH-approved respirator is recommended.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]
-
In case of a spill, immediately contain the material and follow your institution's spill cleanup procedures.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound and its contaminated materials is through an approved hazardous waste disposal program.[1] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
-
Properly segregate waste containing this compound from other waste streams to prevent incompatible chemical reactions.
-
Separate solid waste (e.g., contaminated filter paper, weighing boats) from liquid waste (e.g., reaction residues, contaminated solvents).
Step 2: Container Selection and Labeling
-
Containers: Use chemically compatible, leak-proof containers for waste collection.[5][6] High-density polyethylene (HDPE) containers are generally suitable for both solid and liquid waste.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound." Include the date of accumulation and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 3: Waste Accumulation
-
Solid Waste: Place all contaminated solid materials, including unused or expired product, into the designated solid waste container.
-
Liquid Waste: Pour liquid waste containing the compound into the designated liquid waste container. Use a funnel to prevent spills and ensure the container is securely closed when not in use.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste.[5] After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
Step 4: Storage
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure containers are kept closed to prevent the release of vapors.[5]
-
Store away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
Step 5: Final Disposal
-
Once the waste container is full, arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Waste Management Summary
For quick reference, the following table summarizes the key disposal information for different waste streams containing this compound.
| Waste Type | Recommended Container | Key Disposal Considerations |
| Solid Waste (e.g., contaminated labware, unused chemical) | Labeled, sealed, and chemically compatible solid waste container (e.g., HDPE pail) | Do not mix with liquid waste. Ensure the container is properly sealed to prevent dust formation. |
| Liquid Waste (e.g., reaction mixtures, contaminated solvents) | Labeled, sealed, and chemically compatible liquid waste container (e.g., HDPE bottle) | Keep the container closed when not in use. Do not overfill. |
| Sharps Waste (e.g., contaminated needles, broken glass) | Puncture-resistant sharps container | Do not recap needles. Seal the container when full. |
| Empty Containers (Original Product Bottle) | N/A | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous liquid waste. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Waste Disposal Decision Flowchart for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aaronchem.com [aaronchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 4-Chloro-2-isopropoxyphenylboronic acid
Essential Safety and Handling Guide for 4-Chloro-2-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on established best practices for handling analogous halogenated phenylboronic acids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most comprehensive information and to always perform a risk assessment before handling this chemical.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data from structurally similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] It may also be harmful if swallowed or in contact with skin.[3][6][7]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][8][9]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][9][10]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1][2]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][3][4][10]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2][3][4]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[1][2][7][10] | To protect eyes from contact, which can cause serious irritation.[1][3][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[1][2][10] Inspect gloves before use and change immediately upon contamination.[10] | To prevent skin contact and potential irritation.[1][3][4][5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1][11] | To protect skin from accidental splashes or spills.[2][10] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1][2][7][10] | To prevent respiratory tract irritation.[1][2][3][5][9] |
Operational and Disposal Plans
Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
Spill Response Protocol
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[1][2]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1][2] Avoid generating dust.[2][9]
-
Collect: Carefully sweep or vacuum up the contained material and place it into a suitable, labeled container for hazardous waste.[2][5][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]
-
Waste Collection: Collect all chemical waste in a designated, labeled, and sealed container for hazardous waste.[1]
-
Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local regulations.[1] Do not pour waste down the drain.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.es [fishersci.es]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. na.bhs1.com [na.bhs1.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
